molecular formula C11H8ClNO2 B1621895 6-Chloro-2-methylquinoline-3-carboxylic acid CAS No. 92513-40-1

6-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B1621895
CAS No.: 92513-40-1
M. Wt: 221.64 g/mol
InChI Key: BXNOWQXNZZNEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNOWQXNZZNEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394842
Record name 6-chloro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92513-40-1
Record name 6-Chloro-2-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92513-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-methylquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methylquinoline-3-carboxylic acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Compounds incorporating the quinoline ring system have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and anti-hypertensive agents.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes, spectroscopic signature, and analytical methodologies, positioning it as a valuable building block for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with chlorine, methyl, and carboxylic acid groups. These substitutions critically influence its electronic properties, solubility, and reactivity, making it a versatile intermediate for further chemical modification.

The structure combines the aromatic, heterocyclic quinoline system with a key functional handle—the carboxylic acid—which allows for straightforward derivatization into esters, amides, and other functionalities. The electron-withdrawing chlorine atom at the 6-position and the electron-donating methyl group at the 2-position modulate the reactivity of the quinoline ring.

Chemical Identifiers
PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₁H₈ClNO₂[4]
Molecular Weight 221.64 g/mol
Monoisotopic Mass 221.02435 Da[4]
SMILES CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)O[4]
InChIKey BXNOWQXNZZNEJV-UHFFFAOYSA-N[4]
CAS Number 100153-62-8 (Example, may vary)
Physicochemical Characteristics

Experimental data for this specific molecule is not extensively published. However, its properties can be reliably predicted based on its constituent functional groups and data from analogous quinoline carboxylic acids.

PropertyPredicted/Analogous ValueRationale and Insights
Appearance White to light yellow crystalline powderTypical appearance for quinoline carboxylic acids.[5]
Melting Point >250 °C (Decomposition likely)High melting points are characteristic of quinoline carboxylic acids due to strong intermolecular hydrogen bonding and crystalline packing. For example, Quinoline-4-carboxylic acid melts at 254-255 °C.[5]
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).The carboxylic acid group imparts some polarity, but the large, hydrophobic quinoline core dominates. Solubility in aqueous solutions is expected to be highly pH-dependent, increasing significantly in basic conditions due to deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[6]
pKa ~4-5The acidity is primarily determined by the carboxylic acid group. The electron-withdrawing nature of the quinoline ring and the chloro substituent would likely make it slightly more acidic than benzoic acid.
LogP (Predicted) 2.7The predicted XlogP value indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[4]

Synthesis and Reactivity

A common and effective strategy for synthesizing quinoline-3-carboxylic acids involves the oxidation of the corresponding 3-formylquinoline (aldehyde) precursor.[7] However, a more fundamental and versatile approach for constructing the core ring system is the Doebner-von Miller reaction, which condenses an aniline with α,β-unsaturated carbonyl compounds. A plausible pathway to the target molecule involves a related cyclization, the Doebner synthesis, using a substituted aniline, pyruvic acid, and an aldehyde.

Proposed Synthetic Workflow

A logical synthetic route starts with 4-chloroaniline, which undergoes a cyclocondensation reaction with pyruvic acid and acetaldehyde. This reaction constructs the substituted quinoline ring in a single, efficient step.

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product A 4-Chloroaniline D Doebner Reaction (Acid-catalyzed Cyclocondensation) A->D B Pyruvic Acid B->D C Acetaldehyde C->D E Aqueous Workup (pH Adjustment & Extraction) D->E Crude Product F Purification (Recrystallization from Ethanol/Water) E->F Isolated Solid G This compound F->G Pure Product G A Standard & Sample Preparation (Dissolve in Mobile Phase) C Injection (10 µL) A->C B System Setup (C18 Column, UV Detector @ 254 nm) B->C D Isocratic/Gradient Elution (Acetonitrile/Water + 0.1% TFA) C->D E Data Acquisition (Chromatogram) D->E F Analysis (Peak Integration, Purity Calculation) E->F

References

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid (CAS: 92513-40-1): A Promising Scaffold for Protein Kinase CK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-2-methylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, and its emerging role as a scaffold for the development of potent inhibitors of Protein Kinase CK2, a crucial target in oncology and other therapeutic areas.

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. The compound of focus, this compound, combines the quinoline core with key substituents that hint at its potential for targeted therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

PropertyValueSource
CAS Number 92513-40-1N/A
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Appearance Solid
InChI Key BXNOWQXNZZNEJV-UHFFFAOYSA-N
SMILES Clc1cc2c(nc(c(c2)C(=O)O)C)cc1

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for quinoline ring formation and subsequent functional group manipulation. A logical and efficient synthetic strategy involves the Vilsmeier-Haack reaction followed by an oxidation step.

Synthetic Workflow Overview

The following diagram illustrates the proposed synthetic pathway from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification 4-Chloroaniline 4-Chloroaniline 4-Chloroacetanilide 4-Chloroacetanilide 4-Chloroaniline->4-Chloroacetanilide Acetic Anhydride 6-Chloro-3-formyl-2-methylquinoline 6-Chloro-3-formyl-2-methylquinoline 4-Chloroacetanilide->6-Chloro-3-formyl-2-methylquinoline Vilsmeier Reagent (POCl3, DMF) 6-Chloro-2-methylquinoline-3-carboxylic_acid 6-Chloro-2-methylquinoline-3-carboxylic_acid 6-Chloro-3-formyl-2-methylquinoline->6-Chloro-2-methylquinoline-3-carboxylic_acid Oxidizing Agent (e.g., Oxone, PCC) Pure_Product Pure_Product 6-Chloro-2-methylquinoline-3-carboxylic_acid->Pure_Product Recrystallization

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1a: Synthesis of 4-Chloroacetanilide

  • In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-chloroacetanilide.

Step 1b: Synthesis of 6-Chloro-3-formyl-2-methylquinoline via Vilsmeier-Haack Reaction

Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to form quinolines.[1][2][3] The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile.

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) and cool to 0-5°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.

  • After the addition, stir the mixture for an additional 30 minutes to form the Vilsmeier reagent.

  • Add 4-chloroacetanilide portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 20°C.

  • After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry to yield crude 6-chloro-3-formyl-2-methylquinoline.

Step 2: Oxidation to this compound

Causality: The aldehyde functional group at the 3-position is selectively oxidized to a carboxylic acid. Several mild and efficient oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the quinoline ring.[4]

  • Dissolve the crude 6-chloro-3-formyl-2-methylquinoline in a suitable solvent such as acetonitrile or a mixture of acetone and water.

  • Add an oxidizing agent, for example, Oxone® (potassium peroxymonosulfate), portion-wise to the solution.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a reducing agent, such as sodium sulfite, until a negative peroxide test is obtained.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Purification

Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, relying on the differential solubility of the desired product and impurities in a given solvent system at different temperatures.

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Mechanism of Action: Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II).[5][6][7] CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in cell growth, proliferation, and suppression of apoptosis.[8][9]

Binding Mode and Structure-Activity Relationship (SAR)

Molecular docking studies of similar quinoline carboxylic acid derivatives with the ATP-binding site of CK2 have revealed key interactions responsible for their inhibitory activity.[10][11]

  • Hydrogen Bonding: The carboxylic acid moiety at the 3-position is crucial for forming hydrogen bonds with key amino acid residues in the active site, such as Lys68 and Asp175.[10]

  • Hydrophobic Interactions: The quinoline ring system engages in hydrophobic interactions with residues including Val66, Ile95, Phe113, and Met163.[10][11] The 6-chloro substituent likely contributes to these hydrophobic interactions, potentially enhancing binding affinity. The 2-methyl group is positioned in the ribose-binding pocket of the ATP-binding site.

These interactions anchor the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.

Downstream Signaling Pathways Affected by CK2 Inhibition

Inhibition of CK2 can have profound effects on multiple cancer-related signaling pathways, making it an attractive therapeutic strategy.

CK2_Signaling_Pathway cluster_0 CK2 Inhibition cluster_1 Downstream Effects Inhibitor This compound CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibits PI3K_AKT PI3K/AKT Pathway (Pro-survival) CK2->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway (Proliferation) CK2->JAK_STAT Activates Apoptosis Apoptosis (Programmed Cell Death) CK2->Apoptosis Inhibits Cancer_Hallmarks Suppression of Cancer Hallmarks: - Uncontrolled Proliferation - Evasion of Apoptosis PI3K_AKT->Cancer_Hallmarks JAK_STAT->Cancer_Hallmarks Apoptosis->Cancer_Hallmarks

The inhibitory effect on CK2 and its downstream signaling pathways.

CK2 has been shown to be a potent suppressor of apoptosis.[8][9] By inhibiting CK2, compounds like this compound can sensitize cancer cells to programmed cell death. Furthermore, CK2 is known to activate pro-survival signaling cascades such as the PI3K/AKT and JAK/STAT pathways.[8][12][13] Inhibition of CK2 can therefore lead to the downregulation of these pathways, resulting in decreased cell proliferation and survival.

Experimental Protocols: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of this compound against Protein Kinase CK2, a standard in vitro kinase assay can be performed.

Principle

The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by CK2. The amount of incorporated radiolabel is quantified to determine the kinase activity. The inhibitory effect of the compound is assessed by measuring the reduction in kinase activity at various concentrations.

Materials
  • Recombinant human Protein Kinase CK2

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

Step-by-Step Methodology
  • Prepare a serial dilution of this compound in DMSO.

  • Set up the kinase reaction in a microcentrifuge tube or 96-well plate by combining the kinase assay buffer, the peptide substrate, and the diluted inhibitor or DMSO (for the control).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for an optimized duration (e.g., 10-30 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 paper strips three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity by placing the washed paper strips in scintillation vials with a scintillation cocktail and measuring the counts per minute (CPM) using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound represents a valuable chemical entity for the development of novel therapeutics, particularly in the realm of oncology. Its straightforward synthesis and its potential as a potent and selective inhibitor of Protein Kinase CK2 make it an attractive starting point for further medicinal chemistry optimization. Future research should focus on structure-activity relationship studies to enhance its potency and selectivity, as well as on comprehensive in vitro and in vivo evaluations to validate its therapeutic potential. The insights provided in this guide aim to facilitate and inspire such endeavors in the scientific community.

References

Synthesis pathways for 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinoline-3-carboxylic Acid

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Within this important class of heterocycles, this compound serves as a crucial building block and a key intermediate in the synthesis of more complex molecules, including novel protein kinase CK2 inhibitors and other potential drug candidates.[3][4]

This guide provides a detailed, scientifically-grounded overview of the primary synthesis pathways for this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond simple procedural lists to explain the causality behind experimental choices, grounding each protocol in established chemical principles. We will explore and compare three strategic approaches: the direct and convergent Friedländer Annulation, the classic Gould-Jacobs reaction for creating key quinolone intermediates, and a functional group interconversion strategy via oxidation of a formyl precursor.

Primary Synthesis Pathway: The Friedländer Annulation

The Friedländer Annulation stands out as a highly efficient and convergent method for the synthesis of substituted quinolines. Its core principle involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group (e.g., a β-ketoester), followed by cyclization and dehydration.[5] This approach is particularly advantageous as it constructs the quinoline core in a single, often high-yielding, step from readily accessible starting materials.

For the synthesis of this compound and its esters, the logical starting materials are 2-amino-5-chloroacetophenone and an acetoacetate ester, such as ethyl acetoacetate.

Reaction Mechanism and Rationale

The reaction proceeds through an initial aldol-type addition of the enolate of the β-ketoester to the carbonyl group of the 2-aminoaryl ketone. This is followed by the formation of a Schiff base (iminization) between the aniline nitrogen and the ketone of the β-ketoester. An intramolecular cyclization via condensation then occurs, which, after dehydration, yields the final aromatic quinoline ring system. The use of microwave irradiation has been shown to significantly accelerate this reaction.[6][7]

Visualizing the Friedländer Annulation Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_product Intermediate & Final Product A 2-Amino-5-chloroacetophenone C Mix & Add Catalyst (e.g., Acid or Base) A->C Step 1: Combine B Ethyl Acetoacetate B->C Step 1: Combine D Heat / Microwave Irradiation C->D Step 2: Initiate Reaction E Ethyl 6-chloro-2-methylquinoline-3-carboxylate D->E Step 3: Friedländer Annulation F Hydrolysis (Saponification) (e.g., NaOH, then H+) E->F Step 4: Ester Hydrolysis G This compound F->G Step 5: Acidification

Caption: Workflow for the Friedländer synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-methylquinoline-3-carboxylate

This protocol is adapted from methodologies reported for similar structures.[6][7]

  • Reaction Setup: To a microwave reaction vial, add 2-amino-5-chloroacetophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a set temperature (e.g., 120-140°C) for a duration of 10-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and neutralize with a saturated sodium bicarbonate solution. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the pure ester product.

  • Saponification: The purified ethyl ester is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide. Upon completion, the solution is cooled and acidified with HCl to precipitate the final product, this compound, which can be collected by filtration and washed with water.

Alternative Pathway 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic, powerful method for synthesizing 4-hydroxyquinolines (quinolin-4-ones).[8][9] While it does not directly yield the target molecule, it produces a key quinolone intermediate that can be a starting point for a variety of derivatives. The process involves two main stages: the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[10]

Principle and Application

Using 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), this reaction produces ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. The initial substitution reaction is typically fast, forming an enamine intermediate. The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the 6-electron ring-closing reaction.[8][9]

Visualizing the Gould-Jacobs Reaction

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Intermediate Product A 4-Chloroaniline C Condensation (Heat, ~130°C) Loss of EtOH A->C Step 1 B Diethyl Ethoxymethylenemalonate (DEEM) B->C Step 1 E Enamine Intermediate (Diethyl {[(4-chlorophenyl)amino]methylene}malonate) C->E D Thermal Cyclization (High-Boiling Solvent, ~250°C) Loss of EtOH F Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate D->F E->D Step 2

Caption: The Gould-Jacobs pathway to a key quinolone intermediate.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is based on established Gould-Jacobs procedures.[9][10]

  • Condensation: Combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat the mixture at 120-140°C for 1-2 hours. Ethanol is evolved as a byproduct. The reaction can be monitored by TLC until the aniline is consumed. The resulting enamine intermediate can often be used directly in the next step without purification.

  • Cyclization: Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a reflux condenser. Heat the solution to a high temperature (typically 240-260°C) for 30-60 minutes.

  • Isolation and Purification: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by vacuum filtration. Wash the solid with a suitable solvent like hexane or ethanol to remove the high-boiling solvent and any impurities.

This intermediate, while not the final target, is a valuable precursor for synthesizing a library of quinoline derivatives through modification of the 4-hydroxy group.

Alternative Pathway 2: Oxidation of a Formyl Precursor

A common strategy in organic synthesis is late-stage functional group interconversion. If the corresponding aldehyde, 6-chloro-2-methylquinoline-3-carbaldehyde, is available, it can be readily oxidized to the target carboxylic acid. This method is highly effective and typically proceeds in high yield.

Principle and Rationale

The oxidation of an aldehyde to a carboxylic acid is a fundamental and reliable transformation. Several oxidizing agents can accomplish this, but for heterocyclic systems, milder conditions are often preferred to avoid side reactions. A well-documented method for oxidizing 2-chloroquinoline-3-carbaldehydes involves using silver nitrate in an alkaline medium.[3]

Experimental Protocol: Oxidation of 6-chloro-2-methylquinoline-3-carbaldehyde

This protocol is adapted from the oxidation of related quinoline aldehydes.[3]

  • Reaction Setup: Dissolve 6-chloro-2-methylquinoline-3-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Oxidation: Add an aqueous solution of silver nitrate (AgNO₃, ~2.0 eq) followed by the dropwise addition of aqueous sodium hydroxide. Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the starting aldehyde via TLC. A black precipitate of silver oxide or metallic silver will form.

  • Work-up: Upon completion, filter the reaction mixture to remove the silver salts.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., dilute HCl) to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum to yield the pure this compound.

Comparative Analysis of Synthesis Pathways

Pathway Starting Materials Key Steps Advantages Disadvantages
Friedländer Annulation 2-Amino-5-chloroacetophenone, Ethyl acetoacetateOne-pot condensation & cyclization, followed by hydrolysisHighly convergent, direct, often high-yielding, good atom economy.[5]Requires specific 2-aminoaryl ketone which may not be readily available.
Gould-Jacobs Reaction 4-Chloroaniline, Diethyl ethoxymethylenemalonateCondensation, then high-temperature thermal cyclizationUses simple starting materials, robust and reliable for 4-hydroxyquinolines.[8][10]Indirect route requiring further steps, harsh high-temperature conditions.[9]
Oxidation of Aldehyde 6-Chloro-2-methylquinoline-3-carbaldehydeOxidation with AgNO₃/NaOHHigh-yielding final step, mild conditions, straightforward purification.[3]Dependent on the availability of the specific aldehyde precursor.

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages. For a direct and efficient synthesis, the Friedländer Annulation is the preferred method, offering a convergent route from readily prepared precursors. The Gould-Jacobs reaction remains a cornerstone of quinoline chemistry, providing a reliable, albeit less direct, path to valuable 4-hydroxyquinoline intermediates. Finally, the oxidation of a formyl precursor represents an excellent late-stage functionalization strategy when the corresponding aldehyde is accessible. The optimal choice of pathway will ultimately depend on the availability of starting materials, desired scale, and the overall strategic goals of the research program.

References

Molecular structure and weight of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and detailed synthetic pathways. The narrative emphasizes the compound's role as a versatile scaffold in drug discovery, drawing on the broader biological activities of the quinoline nucleus. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable chemical entity.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological and pharmaceutical activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4] this compound is a prime example of a functionalized quinoline derivative that serves as both a biologically active molecule and a critical intermediate for more complex drug candidates.

Molecular Profile of this compound

A thorough understanding of the molecular structure and physicochemical properties is fundamental to leveraging any compound in a research and development setting.

Molecular Structure

The formal IUPAC name for this compound is this compound. Its structure consists of a quinoline core with three key substituents that dictate its chemical reactivity and biological function:

  • A chloro group at the C6 position.

  • A methyl group at the C2 position.

  • A carboxylic acid group at the C3 position.

The presence of the electron-withdrawing chloro group and the carboxylic acid, combined with the methyl group, creates a unique electronic and steric profile that is central to its utility.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[5]
Molecular Weight 221.64 g/mol [5]
CAS Number 92513-40-1[5]
Appearance Solid
InChI Key BXNOWQXNZZNEJV-UHFFFAOYSA-N
SMILES Clc1cc2c(nc(c(c2)C(=O)O)C)cc1

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic organic reactions. The selection of a synthetic route is often guided by the availability of starting materials, desired yield, and scalability.

Synthetic Strategy: The Doebner-von Miller Reaction

A common and effective method for synthesizing quinoline-3-carboxylic acids is the Doebner-von Miller reaction, which involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursors), and pyruvic acid. For the target molecule, a logical approach involves the reaction of 4-chloroaniline with an appropriate β-ketoester and an aldehyde, followed by cyclization and oxidation.

The causality behind this choice lies in its efficiency for creating the substituted quinoline core in a convergent manner. The reaction proceeds through the formation of a Schiff base, followed by a Michael addition and subsequent cyclization and aromatization, providing a robust pathway to the desired scaffold.

Experimental Protocol: Synthesis via Modified Friedländer Annulation

This protocol outlines a plausible laboratory-scale synthesis adapted from established methods for similar quinoline derivatives. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a direct route.

Materials:

  • 2-Amino-5-chlorobenzaldehyde

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Base Catalysis: Add a catalytic amount of potassium hydroxide to the mixture. The base facilitates the initial aldol-type condensation between the carbonyl of the aldehyde and the α-methylene of the ethyl acetoacetate.

  • Cyclization & Dehydration: Reflux the mixture for 4-6 hours. During this time, the intermediate undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system, yielding ethyl 6-chloro-2-methylquinoline-3-carboxylate.

  • Saponification: After cooling the reaction mixture to room temperature, add an aqueous solution of potassium hydroxide (2-3 equivalents) and reflux for another 2-3 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Acidification & Isolation: Cool the mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid until a precipitate forms (typically pH 3-4).

  • Purification: Filter the crude solid product, wash with cold water to remove inorganic salts, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure this compound.

G cluster_reactants Step 1: Reactants cluster_reaction Step 2-3: Reaction Conditions cluster_hydrolysis Step 4: Saponification cluster_workup Step 5-6: Workup & Purification A 2-Amino-5-chlorobenzaldehyde C Ethanol (Solvent) A->C Dissolve B Ethyl Acetoacetate B->C Dissolve D KOH (Catalyst) C->D Add Catalyst E Reflux (Heat) D->E Heat F Aqueous KOH E->F Hydrolyze Ester G Reflux F->G H Acidification (HCl) G->H Isolate I Filtration & Recrystallization H->I Product Final Product: This compound I->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Validation

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.

  • ¹H NMR: Expected signals would include aromatic protons on the quinoline core, a singlet for the C2-methyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would show characteristic peaks for the quaternary carbons of the quinoline ring, the methyl carbon, the carboxyl carbon, and the carbons bearing protons.

  • FT-IR: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1500-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (221.64), with a characteristic M+2 peak at approximately a 1:3 ratio due to the ³⁷Cl isotope.

Core Applications in Drug Development

The true value of this compound for scientists lies in its potential as a building block for novel therapeutics.

A Versatile Pharmacophore and Intermediate

Quinoline-3-carboxylic acid derivatives are recognized as important pharmacophores. For instance, various derivatives have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer development.[6] The core structure of this compound provides an ideal starting point for generating a library of compounds for screening. The carboxylic acid group serves as a versatile chemical handle for derivatization, allowing for the synthesis of amides, esters, and other functional groups to explore structure-activity relationships (SAR).

G cluster_derivatives Chemical Derivatization cluster_targets Potential Drug Candidates A 6-Chloro-2-methylquinoline- 3-carboxylic acid (Core Scaffold) B Amide Synthesis A->B C Ester Synthesis A->C D Heterocycle Formation A->D E Kinase Inhibitors (e.g., Anticancer) B->E F Antimicrobial Agents B->F C->F G Anti-inflammatory Agents C->G D->E D->G

Caption: Role as a central scaffold for developing diverse drug candidates.

Handling and Safety

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4.

  • Hazard Statement: H302: Harmful if swallowed.

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a gateway to therapeutic innovation. Its well-defined structure, accessible synthesis, and versatile chemical handles make it an invaluable tool for medicinal chemists. By serving as a foundational scaffold, it enables the exploration of new chemical space and the development of next-generation drug candidates targeting a wide array of diseases, from cancer to infectious agents. This guide provides the technical foundation necessary for researchers to confidently incorporate this potent building block into their drug discovery programs.

References

Spectroscopic data (NMR, IR, Mass Spec) of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methylquinoline-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and structural elucidation of this important heterocyclic compound.

Quinoline derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural properties through spectroscopic analysis is fundamental to advancing research and development.[1][2] This guide explains the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of this compound, with standardized atom numbering for spectral assignment, is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the methyl protons, the aromatic protons on the quinoline ring, and the acidic proton of the carboxylic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (at C2) ~2.8 Singlet (s) -
H4 ~8.9 Singlet (s) -
H5 ~8.2 Doublet (d) ~9.0
H7 ~7.8 Doublet of doublets (dd) ~9.0, ~2.2
H8 ~8.0 Doublet (d) ~2.2

| -COOH | ~13.0-14.0 | Broad Singlet (br s) | - |

Interpretation:

  • Methyl Protons (-CH₃): A singlet around 2.8 ppm is expected for the methyl group at the C2 position. Its proximity to the electronegative nitrogen atom causes a downfield shift compared to a typical aromatic methyl group.

  • Aromatic Protons (H4, H5, H7, H8): The protons on the quinoline ring will appear in the aromatic region (7.8-8.9 ppm). H4 is anticipated to be the most downfield aromatic proton due to the anisotropic effects of the adjacent carboxylic acid and the ring nitrogen. H5 is expected to be a doublet due to coupling with H7, while H7 will likely appear as a doublet of doublets from coupling to H5 and H8. H8 is expected to be a doublet due to meta-coupling with H7.

  • Carboxylic Acid Proton (-COOH): The acidic proton will appear as a very broad singlet at a significantly downfield position (13.0-14.0 ppm), which is characteristic of carboxylic acids.[3][4] This signal's position can be sensitive to solvent and concentration.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~24
C2 ~158
C3 ~125
C4 ~140
C4a ~128
C5 ~126
C6 ~135
C7 ~133
C8 ~130
C8a ~148

| -COOH | ~168 |

Interpretation:

  • Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the 165-185 ppm range.[3][4]

  • Aromatic Carbons: The carbons of the quinoline ring will appear between 125 and 158 ppm. The carbons directly attached to heteroatoms (C2, C8a, C6) will be shifted downfield.

  • Methyl Carbon (-CH₃): The methyl carbon will give a signal in the aliphatic region, expected around 24 ppm.

Experimental Protocol for NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable -COOH proton.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and acquire data for a longer duration to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid and the quinoline ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description of Vibration
2500-3300 O-H (Carboxylic Acid) Stretching, very broad due to hydrogen bonding[3][4][5]
~1710 C=O (Carboxylic Acid) Stretching, strong and sharp[2][3][5]
1600-1450 C=C and C=N Aromatic ring stretching
~1250 C-O Stretching
800-850 C-H (Aromatic) Out-of-plane bending

| 700-800 | C-Cl | Stretching |

Interpretation: The most diagnostic feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[3][5] This is complemented by a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹.[2][3] The presence of conjugation with the quinoline ring may slightly lower this frequency.[3] Multiple sharp peaks between 1450 and 1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic quinoline core.

Experimental Protocol for IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, offering further structural confirmation.

Table 4: Predicted Key Mass Spectrometry Data (Electron Ionization)

m/z Assignment Description
221/223 [M]⁺˙ Molecular ion peak (with isotopic pattern for Cl)
176/178 [M - COOH]⁺ Loss of the carboxyl radical[1][6]
177/179 [M - CO₂]⁺˙ Loss of carbon dioxide[1]

| 140 | [M - COOH - Cl]⁺ | Subsequent loss of chlorine |

Interpretation: The molecular formula of this compound is C₁₁H₈ClNO₂. The molecular weight is approximately 221.64 g/mol .[7] The mass spectrum should show a molecular ion peak [M]⁺˙ at m/z 221. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z 223 with about one-third the intensity of the M+ peak is expected.

The primary fragmentation pathway for quinoline carboxylic acids under electron ionization (EI) often involves the loss of the carboxylic acid group.[1][6] This can occur through the loss of a carboxyl radical (•COOH, 45 Da) to give a fragment at m/z 176, or the loss of a neutral carbon dioxide molecule (CO₂, 44 Da) to yield a fragment at m/z 177.[1] Further fragmentation can occur through the loss of the chlorine atom or cleavage of the quinoline ring system.

Plausible Fragmentation Pathway

fragmentation M [C₁₁H₈ClNO₂]⁺˙ m/z 221/223 F1 [C₁₀H₈ClN]⁺˙ m/z 177/179 M->F1 - CO₂ F2 [C₁₀H₇ClN]⁺ m/z 176/178 M->F2 - •COOH F3 [C₁₀H₇N]⁺ m/z 140 F2->F3 - •Cl

Figure 2: A plausible EI mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Electron Ionization (EI) is a common choice. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) would be preferable.[1]

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.

Integrated Spectroscopic Analysis Workflow

The synergy of these techniques provides a robust and self-validating system for structural elucidation. The general workflow from sample to confirmed structure is a critical process in chemical research.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation synthesis Synthesis of 6-Chloro-2-methylquinoline- 3-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Framework ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Combined Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structural Elucidation & Confirmation interpretation->structure

Figure 3: General workflow for spectroscopic characterization.

References

Crystal structure of 6-Chloro-2-methylquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6-Chloro-2-methylquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-tuberculosis properties.[2][3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Among this versatile class, this compound and its derivatives are of significant interest due to the specific electronic and steric properties conferred by their substituents.

The chlorine atom at the 6-position can enhance lipophilicity and modulate the electronic distribution of the ring system, while the methyl group at the 2-position and the carboxylic acid at the 3-position provide key points for molecular interactions and further chemical modification.[6] Understanding the precise crystal structure of these molecules is therefore not merely an academic exercise; it is a critical step in rational drug design, enabling the elucidation of structure-activity relationships (SAR) and the optimization of lead compounds.[7]

This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and biological implications of this compound derivatives, grounded in field-proven methodologies and authoritative data.

Part 1: Synthesis and Spectroscopic Characterization

The journey to understanding a crystal structure begins with the synthesis of high-purity single crystals. The Vilsmeier-Haack reaction followed by an oxidation step is a robust and widely adopted method for preparing the 2-chloroquinoline-3-carboxylic acid core.[8] This approach offers high yields and a clear pathway to the desired intermediate.

Causality in Synthetic Strategy

The choice of the Vilsmeier-Haack reaction is deliberate. It allows for the simultaneous chlorination and formylation of activated acetanilides in a one-pot procedure, creating the crucial 2-chloro-3-formylquinoline intermediate.[7][8] Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) form the electrophilic Vilsmeier reagent, which attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization.[7] Subsequent oxidation of the aldehyde at the 3-position to a carboxylic acid is a straightforward and efficient transformation, typically achieved using mild oxidizing agents like silver nitrate in an alkaline medium.[8] This preserves the integrity of the sensitive chloro-substituted quinoline ring.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carboxylic Acids

This protocol is a generalized methodology based on established literature procedures.[8]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at the same temperature.

  • Reaction with Acetanilide: Add the appropriately substituted acetanilide (e.g., 4-chloroacetanilide) portion-wise to the Vilsmeier reagent.

  • Cyclization: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. The solid 2-chloroquinoline-3-carbaldehyde derivative precipitates out. Filter the solid, wash thoroughly with water, and dry.

  • Oxidation to Carboxylic Acid: Suspend the crude 2-chloroquinoline-3-carbaldehyde in an aqueous ethanol solution. Add a solution of silver nitrate (AgNO₃) followed by an aqueous solution of sodium hydroxide (NaOH). Stir the mixture at room temperature for 12-24 hours.

  • Purification: After the reaction is complete, filter the mixture to remove silver oxide. Acidify the filtrate with a dilute mineral acid (e.g., HCl) to a pH of approximately 1-2.[8] The desired this compound derivative will precipitate.

  • Crystallization: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol, acetic acid, or DMF-water) to obtain single crystals suitable for X-ray diffraction analysis.

Workflow for Synthesis

G cluster_0 Step 1: Vilsmeier Reagent cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate 2-Chloro-3-formylquinoline Vilsmeier->Intermediate Reaction Acetanilide Substituted Acetanilide Acetanilide->Intermediate FinalProduct 2-Chloroquinoline-3- carboxylic Acid Intermediate->FinalProduct Oxidation Oxidation AgNO3 / NaOH Oxidation->FinalProduct

Caption: Synthesis workflow for 2-chloroquinoline-3-carboxylic acids.

Spectroscopic Validation

Prior to crystallographic analysis, the synthesized compounds must be rigorously characterized to confirm their structure and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of all atoms in the molecule.[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]

Part 2: Crystallographic Analysis and Structural Insights

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's chemical behavior and biological function.[11][12]

Comparative Crystallographic Data
ParameterMethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[4][5]Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[13]Ethyl 2-chloro-6-methylquinoline-3-carboxylate[14]
Formula C₁₈H₁₄ClNO₂C₁₉H₁₆ClNO₂C₁₃H₁₂ClNO₂
Mᵣ 311.75325.78249.69
Crystal System MonoclinicTriclinicTriclinic
Space Group P2₁/nP-1P-1
a (Å) 10.828 (5)8.3622 (3)6.0391 (5)
b (Å) 7.535 (4)10.1971 (3)7.2986 (6)
c (Å) 18.829 (5)10.7052 (3)13.4323 (12)
α (°) 90110.440 (2)98.238 (6)
β (°) 94.369 (5)101.588 (2)90.123 (5)
γ (°) 9094.860 (2)96.429 (6)
V (ų) 1531.8 (12)825.91 (4)582.16 (9)
Z 422
Key Structural Features
  • Planarity of the Quinoline Ring: Across all analyzed derivatives, the quinoline ring system is observed to be nearly planar.[4][13][14] For instance, in Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the root-mean-square (r.m.s.) deviation from planarity is a mere 0.032 Å.[4][5] This rigidity is a hallmark of the scaffold and is crucial for its interaction with planar biological structures like DNA or enzyme active sites.

  • Orientation of Substituents: The substituents at the 3-position (carboxylic acid or its ester) and any group at the 4-position are typically twisted out of the plane of the quinoline ring. In the 4-phenyl substituted derivative, the phenyl ring is twisted by approximately 57-60°.[4][13] This dihedral angle is a critical determinant of the molecule's overall shape and can significantly impact its binding affinity to a target receptor.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors (like the carboxylic acid proton), the packing is often dominated by weak C—H···π interactions and aromatic π–π stacking.[4][14] The shortest centroid-to-centroid distance for π–π stacking is typically around 3.6-3.8 Å.[14][15] For the carboxylic acid derivatives, strong O—H···O or O—H···N hydrogen bonds would be expected to form dimers or extended chains, significantly influencing the crystal lattice and the compound's physical properties, such as solubility and melting point.[16]

Visualization of the Core Molecular Structure

G Structure 6-Chloro-2-methylquinoline -3-carboxylic Acid Crystal Structure Features Key Structural Features Structure->Features Planarity Planar Quinoline Core Features->Planarity HBD H-Bond Donor/Acceptor (COOH group) Features->HBD Cl 6-Chloro Group (Lipophilicity, Halogen Bond) Features->Cl Interactions Molecular Interactions Planarity->Interactions HBD->Interactions Cl->Interactions Intercalation DNA Intercalation Targets Potential Biological Targets Intercalation->Targets EnzymeBinding Enzyme Active Site Binding EnzymeBinding->Targets PK Protein Kinase CK2 Applications Therapeutic Applications PK->Applications DHODH Dihydroorotate Dehydrogenase [19] DHODH->Applications Topo Topoisomerase Topo->Applications Anticancer Anticancer [11] Anticancer->Applications Antimicrobial Antimicrobial [5, 17] Antimicrobial->Applications AntiInflammatory Anti-inflammatory [11] AntiInflammatory->Applications

References

Initial Biological Screening of Quinoline-3-Carboxylic Acid Compounds: A Strategic Approach to Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1][2] Specifically, the quinoline-3-carboxylic acid moiety represents a versatile template, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4][5][6] This guide provides a comprehensive framework for the initial biological screening of novel quinoline-3-carboxylic acid compounds, moving beyond rote protocols to emphasize the strategic rationale behind each experimental stage. Our objective is to construct a robust, self-validating screening cascade that efficiently identifies and prioritizes true bioactive hits for further development.

Chapter 1: Foundational Steps - Library Preparation and In Silico Profiling

Before committing resources to wet-lab screening, a foundational stage of computational analysis and meticulous sample preparation is essential. This proactive approach minimizes downstream failures and focuses resources on compounds with the highest potential.

Compound Management and Quality Control

The integrity of any screening campaign hinges on the quality of the compound library.

  • Purity Assessment : Each compound must be analyzed for purity, typically via HPLC-MS and/or NMR. A purity threshold of >95% is standard for quantitative high-throughput screening (HTS). This step is non-negotiable, as impurities can lead to false-positive or false-negative results.

  • Solubility Determination : Poor solubility is a primary cause of spurious results and irreproducibility. Initial solubility should be assessed in dimethyl sulfoxide (DMSO), the universal solvent for compound libraries. Compounds that are poorly soluble in DMSO will be problematic in aqueous assay buffers.

  • Plate Preparation : Compounds are typically dissolved in 100% DMSO to create high-concentration stock plates (e.g., 10 mM). From these, intermediate and final assay-ready plates are prepared using automated liquid handlers to ensure accuracy and minimize variability.

In Silico ADMET Profiling

Computational tools provide a critical early assessment of a compound's potential drug-like properties. This "fail early, fail fast" strategy uses established algorithms to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[7]

The rationale here is to flag compounds that, despite potential biological activity, possess inherent liabilities that would preclude their development. For instance, a potent enzyme inhibitor that is predicted to be highly mutagenic is a poor candidate for progression.[8]

Workflow for In Silico ADMET Assessment:

  • Structure Preparation : Convert 2D compound structures into a format suitable for computational analysis (e.g., SDF or SMILES).[8]

  • Web-Tool Analysis : Utilize freely available and widely cited web servers such as SwissADME and admetSAR.[7][9] These platforms predict a range of crucial parameters.

  • Data Analysis : Consolidate the predicted data into a table for comparative analysis. Key parameters to evaluate are summarized below.

Table 1: Key In Silico ADMET Parameters for Initial Assessment

Parameter Description Desired Profile Rationale
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and potential for oral bioavailability. 0-1 violations Compounds adhering to these rules are more likely to be orally bioavailable.[9]
GI Absorption Prediction of absorption from the gastrointestinal tract. High Essential for orally administered drugs.[8][10]
BBB Permeability Prediction of the ability to cross the Blood-Brain Barrier. Target Dependent Desirable for CNS targets, undesirable for peripheral targets to avoid side effects.[8]
P-gp Substrate Predicts if the compound is a substrate for P-glycoprotein, an efflux pump. No P-gp substrates are actively pumped out of cells, reducing bioavailability and efficacy.[8]
AMES Toxicity Predicts the mutagenic potential of a compound. Non-mutagenic A critical safety flag; mutagenic compounds are generally discarded early.[8]

| hERG Inhibition | Predicts inhibition of the hERG potassium channel. | Non-inhibitor | hERG inhibition is linked to cardiotoxicity, a major cause of drug withdrawal. |

This computational prescreen allows for the early flagging of compounds with poor pharmacokinetic profiles or toxicity risks, saving significant resources.[7]

Chapter 2: The Primary Screening Cascade - Casting a Wide Net

The primary screen is the first experimental test of the compound library against a biological target. The goal is not to find a perfect drug, but to identify "hits"—compounds that display a desired biological effect at a single, relatively high concentration (typically 1-20 µM).[11] The choice of assay is dictated by the therapeutic hypothesis for the quinoline-3-carboxylic acid library. We will detail two common scenarios: anticancer and antimicrobial screening.

Anticancer Activity: Cell Viability Screening

Many quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][3][12] A cell-based viability assay is therefore a logical starting point. The MTT assay is a robust, colorimetric method suitable for HTS.[13]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To identify compounds that reduce the metabolic activity of cancer cells, indicating either cytotoxicity or cytostatic effects.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia).[12][14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Assay-ready compound plates (diluted in culture medium).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Step-by-Step Methodology: [13]

  • Cell Seeding: Dispense cancer cells into 96- or 384-well microplates at a pre-optimized density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Addition: Add a fixed final concentration (e.g., 10 µM) of each test compound to the wells. Include vehicle controls (DMSO only) and positive controls (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. This duration allows for multiple cell doubling times, enabling the detection of both fast-acting cytotoxic and slower cytostatic effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. A "hit" is typically defined as a compound that causes ≥50% inhibition of cell viability.

Diagram 1: General Workflow for High-Throughput Screening (HTS)

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_validation Phase 3: Validation Compound_Library Compound Library (Quinoline-3-Carboxylic Acids) QC Quality Control (Purity, Solubility) Compound_Library->QC ADMET In Silico ADMET Profiling QC->ADMET Assay_Plates Assay-Ready Plates ADMET->Assay_Plates Primary_Screen Primary Screen (Single Concentration) Assay_Plates->Primary_Screen Hits Initial 'Hits' Primary_Screen->Hits Hit Criteria Met? Dose_Response Dose-Response (IC50 Determination) Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Selectivity Selectivity Screening Orthogonal_Assay->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits

Caption: A generalized workflow for the initial biological screening of a compound library.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Screening

The quinoline core is present in many antibacterial agents.[4][15] Therefore, screening for antimicrobial activity is another common application. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of a compound that inhibits the growth of a specific bacterial strain.

Materials:

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli).[15][17]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Assay-ready compound plates (serially diluted).

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL).

  • Positive control (e.g., Ciprofloxacin) and negative (no drug) controls.[17]

Step-by-Step Methodology: [15][16]

  • Compound Plating: Prepare a 96-well plate with 2-fold serial dilutions of each test compound in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed. Alternatively, a resazurin-based viability dye can be used for a colorimetric readout.

  • Data Recording: Record the MIC value for each compound against each bacterial strain.

Chapter 3: Hit Confirmation and Validation - Separating Signal from Noise

A primary hit is merely a starting point. A rigorous validation process is required to confirm that the observed activity is real, dose-dependent, and not an artifact of the assay technology.

Dose-Response Analysis and IC50 Determination

The first step in hit validation is to demonstrate a dose-dependent effect. Compounds identified as hits in the primary screen are tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve.

From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value is a quantitative measure of a compound's potency and is essential for comparing compounds and making decisions about which to advance.[5][18]

Table 2: Example Dose-Response Data for Anticancer Hits

Compound ID IC50 vs. MCF-7 (µM) IC50 vs. K562 (µM) Curve Hill Slope
QCA-001 0.33 0.28 -1.1
QCA-002 1.5 2.1 -0.9
QCA-003 > 50 > 50 N/A
Doxorubicin 0.05 0.02 -1.2

Data is hypothetical, based on potency ranges reported in the literature.[12]

Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. This is a critical step to eliminate artifacts. For example, if the primary anticancer screen was an MTT assay (measuring metabolic activity), an orthogonal assay could be a CellTiter-Glo® assay (measuring ATP levels) or a direct cell counting method. If a compound is a true hit, it should be active in both assays.

Diagram 2: Decision Tree for Hit Prioritization

Hit_Prioritization decision decision endpoint endpoint proceed proceed Start Primary Hit DoseResponse Perform Dose-Response (e.g., 10-point curve) Start->DoseResponse IsPotent Is IC50 < 10 µM? DoseResponse->IsPotent Orthogonal Test in Orthogonal Assay IsPotent->Orthogonal Yes Discard_Potency Discard (Low Potency) IsPotent->Discard_Potency No IsActive Active in Orthogonal Assay? Orthogonal->IsActive Selectivity Assess Selectivity (Cancer vs. Normal Cells) IsActive->Selectivity Yes Discard_Artifact Discard (Potential Artifact) IsActive->Discard_Artifact No IsSelective Is Selectivity Index > 10? Selectivity->IsSelective Deprioritize Deprioritize (Non-selective) IsSelective->Deprioritize No Confirmed Confirmed Hit for Lead Optimization IsSelective->Confirmed Yes

Caption: A decision-making framework for validating and prioritizing primary screening hits.

Chapter 4: Assessing Selectivity and Preliminary Toxicology

A potent compound is not necessarily a good drug candidate. It must be selective for its intended target or pathway to minimize off-target effects and toxicity.

For anticancer agents, a crucial secondary assay is to test their cytotoxicity against a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells or VERO cells).[9][14] This allows for the calculation of a Selectivity Index (SI) .

SI = IC50 in Non-cancerous Cells / IC50 in Cancerous Cells

A higher SI value is desirable, as it indicates the compound is preferentially toxic to cancer cells.[14] An SI > 10 is often considered a good starting point for a promising hit.

Table 3: Selectivity Profiling of Confirmed Hits

Compound ID IC50 vs. MCF-7 (µM) IC50 vs. HEK293 (µM) Selectivity Index (SI)
QCA-001 0.33 4.5 13.6
QCA-002 1.5 3.2 2.1
Doxorubicin 0.05 0.25 5.0

Data is hypothetical.

Conclusion: Synthesizing Data for Forward Progression

The initial biological screening of quinoline-3-carboxylic acid compounds is a multi-step process that integrates computational analysis with a cascade of well-designed in vitro assays. By systematically progressing from a broad primary screen to rigorous hit validation and selectivity profiling, researchers can confidently identify compounds with genuine therapeutic potential. The output of this workflow is not a final drug, but a small set of validated, selective hits that serve as high-quality starting points for the extensive journey of lead optimization and preclinical development.

References

Literature review on the discovery of substituted quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Development of Substituted Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. This guide provides a comprehensive review of the discovery and evolution of this critical class of compounds, from their serendipitous beginnings as antibacterial agents to their development as potent anticancer therapeutics. We will explore the key historical milestones, delve into the intricate mechanisms of action, dissect the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their synthesis and evaluation. This document serves as an authoritative resource, grounded in scientific literature, for professionals engaged in the field of drug discovery and development.

A Serendipitous Beginning: The Dawn of the Quinolones

The story of quinoline carboxylic acids in medicine begins not with a targeted design, but with a fortunate accident. In the early 1960s, during an attempt to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct.[1][2] This compound, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, showed modest antibacterial activity.[3] This initial finding sparked a wave of chemical modifications, leading to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which is considered the first clinically significant member of the quinolone class.[1][3]

Introduced in 1962 for treating urinary tract infections, nalidixic acid was effective primarily against Gram-negative bacteria.[2][4][5] However, its utility was limited by a narrow spectrum of activity and the rapid development of bacterial resistance.[6] This first generation of quinolones, which also included compounds like pipemidic acid and oxolinic acid, represented a marginal improvement but highlighted the therapeutic potential of the core scaffold.[1]

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[4][7] This single modification dramatically enhanced the potency and expanded the antibacterial spectrum of these compounds, giving rise to the "fluoroquinolone" class.[7][8] Norfloxacin was the first such fluoroquinolone, and its development was quickly followed by highly successful agents like ciprofloxacin, levofloxacin, and moxifloxacin.[4][7][9]

The addition of the C-6 fluorine atom, along with various substituents at the N-1 and C-7 positions, led to:

  • Enhanced Potency: The fluorine atom improved the inhibition of the target enzymes, DNA gyrase and topoisomerase IV.[8]

  • Broader Spectrum: Activity was extended to include Gram-positive bacteria and atypical pathogens like Mycoplasma and Chlamydia.[4][10]

  • Improved Pharmacokinetics: These modifications resulted in better absorption, tissue penetration, and half-life.[11][12]

This "second generation" and subsequent generations of fluoroquinolones established this class as one of the most important and frequently prescribed groups of antibiotics worldwide.[4][13]

Mechanism of Action: Poisoning Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[14][15] These enzymes are crucial for managing the complex topology of DNA during replication, transcription, and repair.[13] They work by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[14][16]

Quinolones act as "topoisomerase poisons."[16] They bind to the enzyme-DNA complex, stabilizing it and preventing the religation of the broken DNA strands.[15][16] This leads to an accumulation of double-stranded DNA breaks, which triggers the bacterial SOS response and ultimately results in cell death.[6][16] Eukaryotic cells lack DNA gyrase and possess a type II topoisomerase that is significantly less susceptible to quinolone inhibition, providing the basis for their selective toxicity against bacteria.[1][6]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic Cleavage_Complex Stable Quinolone-Enzyme-DNA Cleavage Complex Quinolone->Cleavage_Complex Traps & Stabilizes DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex Targeted by Topo_IV Topoisomerase IV Topo_IV->Cleavage_Complex Targeted by DNA_Replication DNA Replication & Transcription DNA_Replication->DNA_Gyrase Requires DNA_Replication->Topo_IV Requires DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Quinolone mechanism of action on bacterial topoisomerases.

Structure-Activity Relationships (SAR) for Antibacterial Activity

The remarkable success of the quinolones is a testament to the power of medicinal chemistry in optimizing a lead scaffold. Decades of research have elucidated the key structural requirements for antibacterial activity.[9][17] The 4-pyridone-3-carboxylic acid nucleus is the essential pharmacophore responsible for binding to the DNA gyrase-DNA complex.[9][18]

Quinolone_Pharmacophore N1 N-1: Essential for activity. Bulky groups (cyclopropyl, ethyl) enhance potency. C6 C-6: Fluorine atom dramatically increases potency and gyrase inhibition. C7 C-7: Piperazine or similar heterocycles broaden spectrum (Gram-positive) and affect pharmacokinetics/safety. C8 C-8: Halogen or methoxy can enhance activity and reduce photosensitivity. COOH C-3 Carboxylic Acid: Essential for binding to DNA gyrase.

Caption: Core pharmacophore and key substitution points for quinolones.

PositionSubstituentImpact on Activity & Properties
N-1 Alkyl, Cycloalkyl (e.g., ethyl, cyclopropyl)Essential for antibacterial activity. The cyclopropyl group often provides superior potency.[8][17]
C-3 & C-4 Carboxylic acid and Keto groupThe 3-carboxylic acid and 4-keto moieties are crucial for binding to DNA gyrase and are considered essential for activity.[15][18]
C-6 Fluorine atomDramatically increases potency by enhancing DNA gyrase inhibition and improving cell penetration.[8][17]
C-7 Basic Heterocycles (e.g., piperazine, pyrrolidine)Greatly influences antibacterial spectrum, potency, and pharmacokinetic properties. Larger substituents can enhance activity against Gram-positive bacteria and anaerobes.[3][12][19]
C-8 Halogen (F, Cl), MethoxyA fluorine atom can improve activity. A methoxy group can reduce photosensitivity, a known side effect of some fluoroquinolones.[12][20]

Synthetic Methodologies

The synthesis of the quinoline-4-carboxylic acid core has been a subject of extensive research. Several named reactions are employed, with the choice depending on the desired substitution pattern.

  • Pfitzinger Reaction: This involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic or acidic conditions.[21][22] It is a versatile method for producing a variety of substituted quinoline-4-carboxylic acids.[23]

  • Doebner Reaction: A three-component reaction between an aniline, an aldehyde, and pyruvic acid.[21][24] This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids.

  • Gould-Jacobs Reaction: This multi-step synthesis starts from an aniline and diethyl ethoxymethylenemalonate to build the pyridone ring, followed by cyclization and hydrolysis to yield the quinoline-4-carboxylic acid.

These classical methods, along with modern variations utilizing palladium-catalyzed cross-coupling reactions like the Suzuki reaction, provide robust pathways to a vast library of quinoline analogs.[22]

Beyond Bacteria: Quinolone Carboxylic Acids as Anticancer Agents

Intriguingly, the pharmacological journey of quinoline carboxylic acids did not end with antibiotics. Certain derivatives were found to possess potent anticancer activity. A key mechanism for this effect is the inhibition of dihydroorotate dehydrogenase (DHODH).[15][25]

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[25] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH an attractive target for cancer therapy.[15][26]

Brequinar is a notable example of a quinoline carboxylic acid derivative developed as a DHODH inhibitor.[25] Structure-activity relationship studies for these anticancer agents have identified three critical regions: a bulky hydrophobic substituent at the C-2 position, the essential carboxylic acid at the C-4 position which forms a salt bridge with an arginine residue in the enzyme's binding pocket, and specific substitutions on the benzo portion of the ring.[15][25]

Experimental Protocols

Protocol 1: Synthesis of a 2-Substituted Quinoline-4-Carboxylic Acid via the Doebner Reaction

This protocol describes a general procedure for the three-component Doebner reaction.

Materials:

  • Substituted Aniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Pyruvic Acid (1.2 eq)

  • Ethanol (as solvent)

  • Reflux condenser and heating mantle

  • Stir plate and magnetic stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add the substituted benzaldehyde (1.0 eq) followed by pyruvic acid (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the antibacterial efficacy of a compound.

Materials:

  • Test compound (e.g., synthesized quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Pipettes and sterile tips

  • Incubator (37 °C)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.

  • Controls: Include a positive control well (inoculum in MHB without any compound) and a negative control well (MHB only, no inoculum).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a plate reader to measure optical density (OD) at 600 nm. The well with the lowest compound concentration showing no turbidity (or no increase in OD) is the MIC value.

Conclusion and Future Outlook

The discovery of substituted quinoline carboxylic acids is a paradigm of modern drug development, evolving from a serendipitous observation into a rationally designed and highly versatile therapeutic platform. From the first-generation quinolones to the broad-spectrum fluoroquinolones, these compounds have saved countless lives by combating bacterial infections.[11] Furthermore, the repurposing of this scaffold to target distinct enzymes like DHODH showcases its vast potential in other disease areas, including oncology.[26][27]

As challenges like antimicrobial resistance continue to grow, the quinoline core remains a fertile ground for innovation.[13] Future research will undoubtedly focus on designing novel derivatives that can overcome existing resistance mechanisms, exhibit enhanced safety profiles, and target new molecular pathways in a range of human diseases. The rich history and proven success of quinoline carboxylic acids ensure they will remain a subject of intense scientific inquiry for years to come.

References

Physical and chemical characteristics of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline-3-carboxylic acid: Physicochemical Properties, Spectroscopic Analysis, and Synthetic Strategies

Section 1: Introduction and Overview

This compound, identified by CAS Number 92513-40-1, is a halogenated heterocyclic compound belonging to the quinoline class.[1] Quinolines, composed of a benzene ring fused to a pyridine ring, are a cornerstone scaffold in medicinal chemistry and materials science.[2] The specific substitution pattern of this molecule—a chloro group at position 6, a methyl group at position 2, and a carboxylic acid at position 3—creates a versatile building block with distinct electronic and steric properties.

The quinoline-3-carboxylic acid moiety is a known pharmacophore, crucial for the biological activity of many synthetic compounds, including those with antibacterial and anticancer properties. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the physicochemical characteristics, spectroscopic profile, reactivity, and synthetic pathways of this compound, offering field-proven insights into its scientific application.

structure cluster_labels mol C1 C2 C3

Caption: Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound dictate its behavior in experimental settings, from reaction conditions to formulation. While extensive experimental data is not publicly available, its properties can be reliably predicted based on its structure and comparison with related analogues.

PropertyValueSource
CAS Number 92513-40-1[1]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1]
Appearance Expected to be a solid at room temperature.Inferred from structure
Melting Point Data not available in searched sources. The related precursor, 6-Chloro-2-methylquinoline, has a melting point of 94-98 °C. The addition of the carboxylic acid group and intermolecular hydrogen bonding would be expected to significantly increase the melting point.
Solubility Expected to have low solubility in water, but soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) via salt formation. Soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from structure
pKa The carboxylic acid proton is acidic, with a pKa value influenced by the quinoline ring. The change in pKa is a key factor in enhancing the selectivity of quinoline-based drugs for acidic cancer cell environments.[3]

Section 3: Spectroscopic & Analytical Characterization

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is an expert prediction of the key spectral features for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a very broad singlet significantly downfield, typically >12 ppm, due to strong deshielding and hydrogen bonding. The methyl protons (-CH₃) at the C2 position would be a sharp singlet around 2.5-2.8 ppm. The four aromatic protons on the quinoline ring system would appear between ~7.5 and 9.0 ppm. The proton at C4 will likely be the most downfield singlet in the aromatic region, deshielded by the adjacent carboxylic acid and ring nitrogen. The protons on the chlorinated benzene ring (H5, H7, H8) will exhibit splitting patterns (doublets and doublets of doublets) consistent with their coupling relationships.

  • ¹³C NMR: The carbon spectrum would be characterized by a carboxyl carbon (-COOH) signal between 165-175 ppm. Aromatic carbons would resonate in the 120-150 ppm range, with carbons attached to nitrogen or chlorine shifted further downfield. The methyl carbon (-CH₃) would appear upfield, typically around 20-25 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups.

  • O-H Stretch: A very broad and strong absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. Its exact position depends on the degree of hydrogen bonding (dimerization).

  • C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are indicative of the aromatic quinoline ring system.

  • C-Cl Stretch: A moderate to strong absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The spectrum would show a characteristic molecular ion cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak would appear at m/z 221, and the M+2 peak would appear at m/z 223 with an intensity ratio of approximately 3:1.

  • Key Fragmentation: Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxyl group (·COOH, -45 amu) or carbon dioxide (CO₂, -44 amu). Subsequent fragmentation may involve the loss of HCN from the pyridine ring or cleavage of the substituent groups.

Section 4: Chemical Reactivity & Synthetic Insights

The reactivity of this compound is governed by its principal functional groups and the aromatic system.

reactivity cluster_cooh Carboxylic Acid Reactivity cluster_ring Aromatic Ring Reactivity main This compound cooh_reactions Esterification (R-OH, H⁺) Amidation (R-NH₂, coupling agent) Reduction (e.g., LiAlH₄) main->cooh_reactions -COOH group ring_reactions Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) (Position directed by existing groups) main->ring_reactions Quinoline Core

Caption: Key reactive sites on this compound.

  • Carboxylic Acid Group: This is the most reactive site for typical organic transformations. It readily undergoes esterification with alcohols under acidic conditions and amidation with amines using standard peptide coupling agents (e.g., DCC, EDC).

  • Quinoline Ring: The ring system can undergo electrophilic aromatic substitution . The directing effects of the chloro (ortho-, para-directing) and the deactivating quinoline nitrogen and carboxyl group make predicting the exact site of substitution complex, often requiring specific catalytic conditions.

Plausible Synthetic Pathway

A common and efficient method for synthesizing substituted quinoline-3-carboxylic acids involves the Vilsmeier-Haack formylation of an N-arylacetamide followed by oxidation. This multi-step process offers good control over the substitution pattern.

synthesis_workflow start p-Chloroaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-chlorophenyl)acetamide step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl₃, DMF) intermediate1->step2 intermediate2 2-Chloro-6-chloro-3-formylquinoline step2->intermediate2 step3 Oxidation (e.g., KMnO₄ or Jones Reagent) intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Oxidation

  • Step 1: Synthesis of N-(4-chlorophenyl)acetamide.

    • Dissolve p-chloroaniline in a suitable solvent like glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring, typically at room temperature.

    • After the addition is complete, heat the mixture gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry to obtain N-(4-chlorophenyl)acetamide.

  • Step 2: Synthesis of 2,6-Dichloro-3-formylquinoline.

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Add the N-(4-chlorophenyl)acetamide synthesized in Step 1 to the Vilsmeier reagent.

    • Heat the reaction mixture, often to 70-90 °C, for several hours until TLC indicates the consumption of the starting material.[5]

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • Filter, wash, and purify by recrystallization or column chromatography to yield 2,6-dichloro-3-formylquinoline.

  • Step 3: Oxidation to this compound.

    • Dissolve the 2,6-dichloro-3-formylquinoline from Step 2 in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

    • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), while maintaining the temperature (e.g., with an ice bath).

    • Stir the reaction until the aldehyde is fully oxidized.

    • Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

    • Filter the mixture to remove inorganic salts (e.g., MnO₂).

    • Acidify the filtrate with an acid like HCl to precipitate the final product, this compound.

    • Filter the solid, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Section 5: Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry. Derivatives of quinoline-3-carboxylic acid are investigated for a wide range of therapeutic applications.

  • Antimicrobial Agents: The core structure is related to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]

  • Anticancer Agents: Certain quinoline carboxylic acids have shown potent anticancer activity by inhibiting key enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or protein kinase CK2.[2]

  • Anti-tuberculosis Agents: Numerous quinoline derivatives have been identified as promising leads for the development of new anti-tuberculosis drugs.[6]

  • Chemical Probes and Ligands: As a functionalized heterocyclic molecule, it serves as a valuable starting material for synthesizing more complex molecules, chemical probes, and ligands for exploring biological systems.[7]

Section 6: Safety & Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[8]

  • Precautionary Measures: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[8]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

Section 7: References

  • Matrix Scientific. (n.d.). 6-Chloro-2-methyl-quinoline-3-carboxylic acid Safety Data Sheet. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline 97%. Retrieved January 2, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Structure-activity relationship of quinoline carboxylic acids. Retrieved January 2, 2026, from --INVALID-LINK--

  • Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Retrieved January 2, 2026, from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chemical Synthesis Database. (2025). 6-chloro-2-ethyl-3-methylquinoline. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-CHLORO-2-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169. --INVALID-LINK--

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 389-392. --INVALID-LINK--

  • Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. RSC Advances. Retrieved January 2, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2006). 2-Chloroquinoline-3-carboxylic acid. Retrieved January 2, 2026, from --INVALID-LINK--

  • Manoj, M., & Prasad, K. J. R. (2009). Synthesis of Novel Substituted Dibenzonaphthyridines. Zeitschrift für Naturforschung B, 64(7), 851-857. --INVALID-LINK--

  • Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved January 2, 2026, from --INVALID-LINK--

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid, a valuable heterocyclic compound for pharmaceutical research and drug development. The synthesis leverages the robust and versatile Friedländer annulation to construct the quinoline core, followed by a straightforward ester hydrolysis to yield the final product. This document offers a detailed methodology, mechanistic insights, and practical guidance for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Specifically, quinoline-3-carboxylic acids are of significant interest due to their potential as kinase inhibitors and other targeted therapies. This compound is a key intermediate for the synthesis of more complex molecules in drug discovery programs.

This guide details a reliable and efficient two-step synthesis beginning with the Friedländer synthesis, a classic and powerful method for quinoline formation.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In this protocol, we utilize 2'-amino-5'-chloroacetophenone and ethyl acetoacetate to form the intermediate, ethyl 6-chloro-2-methylquinoline-3-carboxylate. The synthesis is completed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Ester Hydrolysis A 2'-Amino-5'-chloroacetophenone C Ethyl 6-chloro-2-methylquinoline-3-carboxylate A->C Acid or Base Catalyst (e.g., Fe(III)Cl3·6H2O in Ethanol) Reflux B Ethyl Acetoacetate B->C Acid or Base Catalyst (e.g., Fe(III)Cl3·6H2O in Ethanol) Reflux D This compound C->D NaOH or H2SO4/AcOH Reflux Friedlander_Mechanism cluster_aldol Aldol Condensation cluster_dehydration1 Dehydration cluster_cyclization Intramolecular Cyclization (Imine Formation) cluster_dehydration2 Final Dehydration & Aromatization 2-amino-5-chloroacetophenone aldol_adduct Aldol Adduct 2-amino-5-chloroacetophenone->aldol_adduct H+ ethyl_acetoacetate ethyl_acetoacetate->aldol_adduct H+ enone Enone Intermediate aldol_adduct->enone - H2O aldol_adduct->enone cyclized_intermediate Cyclized Intermediate enone->cyclized_intermediate enone->cyclized_intermediate product cyclized_intermediate->product - H2O cyclized_intermediate->product

References

Unveiling the Proteomic Potential of 6-Chloro-2-methylquinoline-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of proteomics, the quest for novel chemical tools to dissect the complexity of the proteome is perpetual. Quinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. Within this chemical family, 6-Chloro-2-methylquinoline-3-carboxylic acid presents a unique structural motif, suggesting its potential for development into targeted probes and modulators of protein function. While direct, extensive applications of this specific compound in proteomics are still emerging, this guide will explore its potential uses based on the known reactivity of its functional groups and the broader context of quinoline derivatives in chemical biology. We will provide hypothetical, yet scientifically grounded, protocols for its application in areas such as target identification and covalent ligand screening.

PART 1: Theoretical Framework and Potential Applications

Chemical Reactivity and Rationale for Proteomic Applications

This compound possesses two key functional groups that can be leveraged for proteomic studies: the carboxylic acid and the chloro-substituted quinoline ring. The carboxylic acid moiety can be activated to form an amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue. This reactivity is the foundation for its potential use as a chemical probe. Furthermore, the quinoline scaffold itself can participate in non-covalent interactions with protein binding pockets.

Based on these features, we can envision two primary applications in proteomics:

  • Activity-Based Protein Profiling (ABPP): By functionalizing the carboxylic acid with a reporter tag (e.g., a fluorophore or biotin), this compound can be transformed into a probe to covalently label proteins of interest.

  • Fragment-Based Ligand Discovery (FBLD): The core quinoline structure can serve as a fragment for screening against protein targets to identify initial hits for drug development.

Workflow for Application in Proteomics

cluster_0 Probe Synthesis cluster_1 Proteomic Experiment cluster_2 Mass Spectrometry & Data Analysis Synthesis Synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid-based probe QC Probe Quality Control (NMR, MS) Synthesis->QC Labeling Incubation of Probe with Proteome Lysate QC->Labeling Validated Probe Enrichment Affinity Purification (for biotinylated probes) Labeling->Enrichment Digestion On-bead or In-gel Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Peptide Mixture DB_Search Database Search (e.g., Mascot, Sequest) LCMS->DB_Search Analysis Data Analysis and Target Identification DB_Search->Analysis

Caption: Experimental workflow for proteomic applications.

PART 2: Detailed Protocols and Methodologies

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol describes the synthesis of a biotinylated probe derived from this compound for use in ABPP experiments.

Materials:

  • This compound

  • N-(3-Aminopropyl)-N'-(3-(biotinamido)propyl)propionamide

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents (acetonitrile, water)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HBTU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve N-(3-Aminopropyl)-N'-(3-(biotinamido)propyl)propionamide (1 equivalent) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid solution and stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final biotinylated probe.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Target Identification using the Biotinylated Probe

This protocol outlines the steps for using the synthesized biotinylated probe to identify protein targets from a cell lysate.

Materials:

  • Synthesized biotinylated probe

  • Cell lysate (e.g., from a cancer cell line)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Mass spectrometer

Procedure:

  • Proteome Labeling:

    • Incubate the cell lysate with the biotinylated probe at a final concentration of 10 µM for 1 hour at 37 °C.

    • Include a DMSO control (vehicle) and a competition control (incubation with an excess of the parent compound, this compound, prior to probe addition).

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the labeled lysate and incubate for 1 hour at 4 °C with gentle rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

      • 1x PBS + 0.5% SDS

      • 1x PBS + 1 M NaCl

      • 1x PBS + 0.1% Tween-20

      • 50 mM Ammonium Bicarbonate

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the captured proteins with 10 mM DTT for 30 minutes at 56 °C.

    • Alkylate with 20 mM IAA for 30 minutes at room temperature in the dark.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the controls.

PART 3: Data Interpretation and Validation

Quantitative Data Summary

The results from the quantitative mass spectrometry experiment should be summarized in a table to easily identify potential protein targets.

Protein AccessionGene NameFold Enrichment (Probe/DMSO)Fold Enrichment (Probe/Competition)p-value
P12345GENE15.24.8<0.01
Q67890GENE24.84.5<0.01
...............

Table 1: Example of quantitative proteomics data analysis.

Validation of Target Engagement

Identified protein targets should be validated using orthogonal methods, such as:

  • Western Blot: Confirm the enrichment of the target protein in the pull-down fraction.

  • Isothermal Titration Calorimetry (ITC): Measure the binding affinity of the parent compound to the purified recombinant target protein.

  • Cellular Thermal Shift Assay (CETSA): Demonstrate target engagement in a cellular context.

Analytical Techniques for the Quantification of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of robust analytical methodologies for the precise quantification of 6-Chloro-2-methylquinoline-3-carboxylic acid, a compound of interest in pharmaceutical research and development. We present two validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-specificity and sensitivity, and UV-Vis Spectrophotometry for rapid, high-throughput analysis. Each protocol is detailed with an emphasis on the scientific rationale behind procedural steps and adherence to international validation standards, ensuring data integrity and reproducibility. This document is intended to equip researchers and drug development professionals with the necessary tools to implement these techniques effectively in a laboratory setting.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The accurate quantification of this specific molecule is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs).

The compound's structure, featuring a quinoline core, a carboxylic acid group, and a chlorine substituent, dictates its analytical behavior. The carboxylic acid moiety imparts polarity, which influences chromatographic retention and solubility, while the conjugated quinoline ring system provides a strong chromophore, making it highly suitable for UV-based detection methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[2]
Molecular Weight 221.64 g/mol [2]
CAS Number 118791-14-3[3]
IUPAC Name This compound[3]
Physical Form Solid[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound in complex matrices due to its high resolving power and sensitivity. The methodology described herein utilizes a reversed-phase C18 column, which is optimal for retaining moderately polar compounds like the target analyte.

2.1. Principle of HPLC-UV Analysis

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The analyte is dissolved in the mobile phase and pumped through the column under high pressure. Its interaction with the C18 stationary phase causes it to be retained, separating it from other components in the sample. As the analyte elutes from the column, it passes through a UV detector. Based on the Beer-Lambert law, the amount of UV light absorbed at a specific wavelength is directly proportional to the analyte's concentration.

2.2. Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

2.2.2. Instrumentation and Conditions

  • HPLC System: Standard system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. Rationale: The acetonitrile provides the organic strength to elute the analyte, while the acidic phosphate buffer suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape and consistent retention times.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm. Rationale: This wavelength is selected based on the UV absorbance maximum (λmax) of the quinoline chromophore, providing maximal sensitivity.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures retention time stability.

2.2.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the unknown samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

2.3. Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[5] Validation demonstrates the method's reliability, reproducibility, and accuracy.[6][7]

Table 2: Typical HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3~0.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10~0.7 µg/mL
Specificity No interference at analyte retention timeConfirmed with blank and placebo

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Standards & Samples D->E F Separate on C18 Column E->F G Detect at 245 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Unknown Concentration I->J

Caption: Workflow for the quantification of this compound by UV-Vis.

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The carboxylic acid functional group makes the molecule polar and non-volatile, preventing it from eluting from the GC column under typical conditions.

To enable GC-MS analysis, a derivatization step is mandatory. [8]This process chemically modifies the carboxylic acid into a more volatile and less polar functional group, such as an ester (e.g., methyl ester) or a silyl ester (e.g., trimethylsilyl ester). While GC-MS offers excellent sensitivity and structural confirmation, the additional sample preparation step of derivatization adds time and potential for variability to the workflow. [8]

Conclusion

This application note details two robust and validated methods for the quantification of this compound.

  • HPLC-UV is the recommended method for most applications, offering superior specificity, sensitivity, and suitability for complex sample matrices. It is the gold standard for regulatory submissions and quality control.

  • UV-Vis Spectrophotometry serves as an excellent alternative for rapid screening, analysis of pure substances, or in high-throughput environments where matrix effects are minimal.

The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. Both protocols, when properly validated, will yield accurate and reliable data critical for advancing pharmaceutical research and development.

References

Application Notes and Protocols: Derivatization of 6-Chloro-2-methylquinoline-3-carboxylic acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This heterocyclic scaffold is integral to numerous natural products and synthetic drugs, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] 6-Chloro-2-methylquinoline-3-carboxylic acid is a particularly promising starting material for the synthesis of novel bioactive compounds. The presence of the carboxylic acid group at the 3-position provides a convenient handle for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical properties and biological target interactions. Furthermore, the chloro and methyl substituents on the quinoline core can influence the overall electronic and steric properties, contributing to the specificity and potency of the resulting derivatives.

This application note provides a detailed guide for the derivatization of this compound into amides, esters, and hydrazones. We will explore the rationale behind these derivatization strategies, provide step-by-step protocols for their synthesis, and present a summary of the enhanced biological activities observed in these derivatives.

Rationale for Derivatization: Modulating Physicochemical Properties to Enhance Bioactivity

The conversion of the carboxylic acid functionality into amides, esters, and hydrazones is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. This approach is primarily driven by the desire to:

  • Improve Cell Permeability: The polar carboxylic acid group can hinder the passive diffusion of a molecule across biological membranes. By converting it to a less polar amide or ester, the lipophilicity of the compound is increased, which can lead to improved cell penetration and better access to intracellular targets.

  • Introduce New Pharmacophoric Features: The newly introduced functional groups can establish additional hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the biological target, thereby increasing binding affinity and potency.

  • Fine-tune Solubility: While increasing lipophilicity is often a goal, derivatization can also be used to modulate aqueous solubility to achieve an optimal balance for drug delivery and bioavailability.

  • Alter Metabolic Stability: The carboxylic acid group can be a site of metabolic conjugation. Masking it as an amide or ester can alter the metabolic profile of the compound, potentially leading to a longer duration of action.

Synthetic Protocols for Derivatization

The following protocols provide detailed procedures for the synthesis of amide, ester, and hydrazone derivatives of this compound.

Protocol 1: Amide Synthesis via EDC Coupling

Amide bond formation is a fundamental transformation in organic synthesis. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.

Workflow for Amide Synthesis:

Amide_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid 6-Chloro-2-methylquinoline- 3-carboxylic acid EDC_HOBt EDC, HOBt DMF, RT Carboxylic_Acid->EDC_HOBt 1. Add coupling agents Activated_Ester Activated Ester Intermediate EDC_HOBt->Activated_Ester 2. Form intermediate Amine Primary or Secondary Amine (R1R2NH) Activated_Ester->Amine 3. Add amine Amide_Product Amide Derivative Amine->Amide_Product 4. Amide bond formation Workup Aqueous Work-up Amide_Product->Workup 5. Quench reaction Purification Column Chromatography Workup->Purification 6. Purify

Caption: Workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)

  • Desired primary or secondary amine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of DMF.

  • Add the amine solution and triethylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2] This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction to completion.

Workflow for Ester Synthesis:

Ester_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 6-Chloro-2-methylquinoline- 3-carboxylic acid Alcohol_Acid Alcohol (e.g., Methanol) Conc. H2SO4 (cat.) Carboxylic_Acid->Alcohol_Acid 1. Add alcohol & catalyst Ester_Product Ester Derivative Alcohol_Acid->Ester_Product 2. Reflux Workup Neutralization & Extraction Ester_Product->Workup 3. Cool and neutralize Purification Recrystallization or Column Chromatography Workup->Purification 4. Purify

Caption: Workflow for the synthesis of ester derivatives.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol), anhydrous

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-24 hours.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired ester derivative.

Protocol 3: Hydrazone Synthesis via Hydrazide Formation

The synthesis of hydrazones from carboxylic acids is a two-step process. First, the carboxylic acid is converted to a hydrazide by reaction with hydrazine hydrate. The resulting hydrazide is then condensed with an appropriate aldehyde or ketone to form the final hydrazone.

Workflow for Hydrazone Synthesis:

Hydrazone_Synthesis cluster_hydrazide_formation Step 1: Hydrazide Formation cluster_hydrazone_formation Step 2: Hydrazone Formation Carboxylic_Acid 6-Chloro-2-methylquinoline- 3-carboxylic acid Hydrazine Hydrazine Hydrate Ethanol, Reflux Carboxylic_Acid->Hydrazine 1. Add hydrazine Hydrazide Carboxylic Acid Hydrazide Hydrazine->Hydrazide 2. Form hydrazide Aldehyde_Ketone Aldehyde or Ketone (R1COR2) Hydrazide->Aldehyde_Ketone 3. Add carbonyl compound Hydrazone_Product Hydrazone Derivative Aldehyde_Ketone->Hydrazone_Product 4. Condensation

Caption: Workflow for the synthesis of hydrazone derivatives.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Desired aldehyde or ketone

  • Glacial acetic acid (catalytic amount)

Procedure:

Step 1: Synthesis of 6-Chloro-2-methylquinoline-3-carbohydrazide

  • To a solution of this compound (1.0 eq) in ethanol, add an excess of hydrazine hydrate (5-10 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the carboxylic acid hydrazide.

Step 2: Synthesis of Hydrazone Derivative

  • Dissolve the 6-chloro-2-methylquinoline-3-carbohydrazide (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring by TLC. The reaction is usually complete within 1-4 hours.

  • Cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.

Biological Activity of Derivatized this compound

The derivatization of this compound has been shown to significantly enhance its biological activity profile, leading to potent antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antibacterial properties.[1] Derivatization of the carboxylic acid group can lead to compounds with improved activity against a range of bacterial and fungal pathogens. For instance, the formation of hydrazones has been shown to yield compounds with potent antimicrobial effects.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer drugs. Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The conversion of the carboxylic acid to amides and other derivatives can enhance this activity by improving cellular uptake and interaction with intracellular targets. For example, certain quinoline-4-carboxylic acid derivatives have shown promising anticancer potential.[3]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents.[4][5] The derivatization of the carboxylic acid group can lead to compounds with enhanced anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

Table 1: Biological Activity of Selected this compound Derivatives

Derivative TypeSpecific DerivativeBiological ActivityCell Line/OrganismIC50 / MIC (µM)Reference
Carboxylic Acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidAnticancerMCF-7GI50: Not specified, but showed 82.9% growth reduction[3]
Carboxylic Acid2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidAnticancerHeLaGI50: Not specified, but showed significant apoptosis[3]
Amide2,7-dichloroquinoline-3-carboxamideAntibacterialE. coliInhibition Zone: 11.00 ± 0.04 mm[6]
Hydrazone2-chloro-6-methylquinoline hydrazone derivativesAntibacterialS. aureus, E. coli, P. aeruginosaMIC: 6.25 to >100 µg/mL[7]
HydrazoneQuinoline based hydrazone analoguesAnticancerNCI 60 cell line panelGI50: 0.33 to 4.87 µM[7]

Note: The table includes data from closely related quinoline derivatives to illustrate the potential of the this compound scaffold. Further screening of specific derivatives is recommended.

Conclusion

The derivatization of this compound into amides, esters, and hydrazones represents a highly effective strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of these derivatives. The presented biological data underscores the potential of this scaffold in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the identification of new and potent drug candidates.

References

Application Notes and Protocols for the In Vitro Evaluation of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 6-Chloro-2-methylquinoline-3-carboxylic acid (Compound ID: CMQC) is a synthetic organic compound (MF: C₁₁H₈ClNO₂, MW: 221.64, CAS: 92513-40-1) whose biological profile is yet to be extensively characterized.[4] These application notes provide a comprehensive, tiered experimental framework for the initial in vitro characterization of CMQC, designed for researchers in drug discovery and development.

Our investigative approach is rooted in a logical progression from broad cytotoxicity screening to more focused mechanistic assays. This strategy aims to efficiently identify the most promising therapeutic avenues for CMQC while simultaneously elucidating its potential mechanisms of action.[5][6] We will begin by establishing the compound's cytotoxic profile across a panel of cancer and non-cancerous cell lines to determine its potency and therapeutic window. Subsequently, based on the known activities of related quinoline derivatives, we will explore its anti-inflammatory and antimicrobial potential through a series of robust, validated in vitro assays.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial evaluation of any novel chemical entity is to determine its effect on cell viability and proliferation.[7][8][9] This foundational step is crucial for determining the half-maximal inhibitory concentration (IC₅₀), which informs the dose selection for all subsequent, more nuanced mechanistic studies.[8]

Scientific Rationale

We will employ the widely used 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[10] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10] To contextualize the compound's selectivity, a panel of both cancerous and non-cancerous cell lines will be utilized.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549, HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with CMQC Dilutions cell_seeding->treatment compound_prep Prepare CMQC Stock Solution (DMSO) serial_dilution Create Serial Dilutions of CMQC compound_prep->serial_dilution serial_dilution->treatment incubation Incubate for 48 hours (37°C, 5% CO₂) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan (e.g., DMSO) mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance (570 nm) formazan_solubilization->absorbance_reading calc_viability Calculate % Cell Viability absorbance_reading->calc_viability ic50_determination Determine IC₅₀ Values calc_viability->ic50_determination

Caption: General workflow for in vitro cytotoxicity testing of CMQC.

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • Cell Lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HEK293 (human embryonic kidney)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (CMQC)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of CMQC in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of CMQC. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[8]

Data Presentation: IC₅₀ Values

The cytotoxic potency of CMQC should be summarized in a table for clear comparison across different cell lines.

Cell LineCell TypeCMQC IC₅₀ (µM) [Mean ± SD]Doxorubicin IC₅₀ (µM) [Positive Control]
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HEK293Normal KidneyHypothetical ValueHypothetical Value

Tier 2: Investigation of Anti-Inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and its modulation is a major therapeutic goal.[11] Many quinoline derivatives have demonstrated anti-inflammatory properties.[3] We propose investigating CMQC's potential to inhibit cyclooxygenase-2 (COX-2) and modulate the NF-κB signaling pathway, both of which are central to the inflammatory response.[11][12]

COX-2 Enzyme Inhibition Assay

Scientific Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation.[11] Inhibition of COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). An in vitro enzyme inhibition assay will directly measure the ability of CMQC to block COX-2 activity.

Protocol 2: Fluorometric COX-2 Inhibition Assay This protocol is adapted from commercially available kits.[13][14]

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • CMQC

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a series of dilutions of CMQC and Celecoxib in COX Assay Buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the diluted COX-2 enzyme to all wells except the background control. Add the CMQC dilutions or Celecoxib to the respective inhibitor wells. Add buffer to the 100% activity wells. Incubate for 10-15 minutes at 37°C.[15]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[15]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/590 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the 100% activity control and calculate the IC₅₀ value for CMQC.

NF-κB Signaling Pathway Modulation

Scientific Rationale: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[12][16] Its activation is a hallmark of many inflammatory conditions.[17] An assay to measure the nuclear translocation of the NF-κB p65 subunit upon inflammatory stimulation (e.g., with TNF-α) will reveal if CMQC can interfere with this key signaling pathway.

Signaling Pathway: NF-κB Activation and Potential Inhibition

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates CMQC CMQC (Potential Inhibitor) CMQC->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by CMQC.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay

Materials:

  • HEK293 or similar cells

  • Tumor Necrosis Factor-alpha (TNF-α)

  • CMQC

  • Fixation and permeabilization buffers

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (nuclear counterstain)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips or in imaging-compatible plates. Pre-treat cells with various concentrations of CMQC for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with anti-NF-κB p65 primary antibody.

    • Incubate with the fluorescent secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation.

Tier 3: Antimicrobial Activity Screening

The quinoline core is present in several antibacterial agents.[18][19][20] Therefore, it is prudent to evaluate CMQC for antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Scientific Rationale

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] A broth microdilution method will be used to determine the MIC values of CMQC against Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi)

  • CMQC

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of CMQC in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of CMQC at which no visible growth (turbidity) is observed.

Data Presentation: MIC Values
MicroorganismStrain TypeCMQC MIC (µg/mL)Control MIC (µg/mL)
Staphylococcus aureusGram-positiveHypothetical ValueHypothetical Value
Escherichia coliGram-negativeHypothetical ValueHypothetical Value
Candida albicansFungusHypothetical ValueHypothetical Value

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. The proposed experiments will establish its cytotoxic profile and provide a robust preliminary assessment of its potential as an anti-inflammatory or antimicrobial agent. The data generated from these assays will be instrumental in guiding further preclinical development, including more detailed mechanism-of-action studies, in vivo efficacy models, and structure-activity relationship (SAR) analyses for the development of more potent analogs.[2]

References

Elucidating the Mechanism of Action of 6-Chloro-2-methylquinoline-3-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of the novel synthetic compound, 6-Chloro-2-methylquinoline-3-carboxylic acid. While the precise biological activities of this specific molecule are currently under-explored, its structural similarity to other quinoline-3-carboxylic acid derivatives suggests potential as an antiproliferative agent, possibly through the inhibition of protein kinases. This document outlines a logical, multi-faceted experimental workflow designed to identify its molecular target(s), delineate the affected signaling pathways, and characterize its cellular effects.

Introduction: The Quinoline Scaffold and its Therapeutic Potential

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial effects[1]. The quinoline-3-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for the inhibition of various protein kinases and has shown promise in the development of selective antiproliferative agents[2][3]. Based on this established precedent, we hypothesize that this compound exerts its biological effects through the modulation of a key cellular kinase, leading to the disruption of downstream signaling pathways and ultimately impacting cell viability and proliferation.

This application note will guide the user through a systematic approach to test this hypothesis, beginning with broad, unbiased target identification methods and progressing to more focused cellular and biochemical assays for validation.

Phase 1: Initial Assessment of Biological Activity and Target Identification

The initial phase of investigation aims to confirm the hypothesized antiproliferative activity and to identify potential protein targets of this compound in an unbiased manner.

Cell Viability and Proliferation Assays

The first step is to determine the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines. This provides essential dose-response data (IC50 values) and helps in selecting appropriate cell models for subsequent mechanistic studies.

Table 1: Representative Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeRationale
MCF-7Breast CancerEstrogen receptor-positive, commonly used model.
K562Chronic Myelogenous LeukemiaSuspension cell line, useful for certain assay types.
A549Lung CancerCommon model for non-small cell lung cancer.
HCT116Colon CancerWell-characterized colorectal cancer cell line.
HEK293Human Embryonic KidneyNon-cancerous cell line to assess selectivity.[2]

Protocol 1: XTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent with the electron coupling reagent according to the manufacturer's instructions.

  • Assay: Add the prepared XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Unbiased Target Identification

To identify the direct molecular targets of the compound, we will employ two complementary proteomic approaches.

Workflow for Target Identification

Caption: Workflow for unbiased target identification.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against a suspected target or by mass spectrometry for global target identification. A shift in the melting curve indicates target engagement.

Protocol 3: Kinobeads Affinity Chromatography

This chemoproteomic approach uses immobilized broad-spectrum kinase inhibitors to enrich for cellular kinases. Competition with the free compound can identify its specific kinase targets.

  • Lysate Preparation: Prepare cell lysates from the selected cancer cell line.

  • Compound Incubation: Incubate the lysate with varying concentrations of this compound.

  • Kinobeads Pulldown: Add the kinobeads to the lysate to capture kinases that are not bound to the free compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • LC-MS/MS Analysis: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A dose-dependent decrease in the abundance of a particular kinase indicates it is a target of the compound.

Phase 2: Validation of Target Engagement and Downstream Signaling

Once potential kinase targets are identified, the next phase focuses on validating these interactions and elucidating the downstream signaling pathways affected by the compound.

In Vitro Kinase Assays

Direct confirmation of kinase inhibition is achieved through in vitro kinase assays using recombinant enzymes.

Protocol 4: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate (e.g., a peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound for the specific kinase.

Analysis of Downstream Signaling Pathways

Based on the identified kinase target, investigate the impact of the compound on the corresponding signaling pathway. For instance, if a kinase involved in the NF-κB pathway is identified, the following assays can be performed.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway.

Protocol 5: Western Blot for IκBα Phosphorylation

This assay assesses the activation of the IKK complex, a key upstream event in NF-κB signaling.

  • Cell Treatment: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 15-30 minutes.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα. A decrease in this ratio in compound-treated cells indicates inhibition of the upstream kinase.

Protocol 6: NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator.

  • Cell Lysis: Lyse the cells after an appropriate incubation period (e.g., 6-24 hours).

  • Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

  • Analysis: A reduction in luciferase activity in compound-treated cells indicates inhibition of the NF-κB signaling pathway.

Phase 3: Characterization of Cellular Phenotypes

The final phase aims to connect the molecular mechanism of action to the observed cellular phenotypes, such as apoptosis and cell cycle arrest.

Apoptosis Assays

To determine if the compound induces programmed cell death, assays that measure key apoptotic markers can be employed.

Protocol 7: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometric analysis of DNA content is performed.

Protocol 8: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Conclusion

The systematic approach outlined in this application note provides a robust framework for elucidating the mechanism of action of this compound. By integrating unbiased target identification with focused biochemical and cellular assays, researchers can confidently identify the molecular target(s), delineate the affected signaling pathways, and understand the resulting cellular phenotypes. This comprehensive understanding is crucial for the further development of this and other novel quinoline-based compounds as potential therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Chloro-2-methylquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

6-Chloro-2-methylquinoline-3-carboxylic acid is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of its synthesis. We will primarily focus on the optimization of the Gould-Jacobs reaction, a robust and common pathway, providing in-depth troubleshooting, validated protocols, and answers to frequently encountered questions.

The core of the synthesis involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a high-temperature cyclization and subsequent hydrolysis. Success hinges on precise control of reaction parameters, an understanding of the underlying mechanism, and a systematic approach to troubleshooting.

Core Methodology: The Gould-Jacobs Approach

The Gould-Jacobs reaction is a powerful method for constructing the quinoline ring system.[1][2] The general pathway begins with the condensation of 4-chloroaniline with ethyl acetoacetate to form an enamine intermediate. This is followed by a thermally induced intramolecular cyclization to yield ethyl 6-chloro-4-hydroxy-2-methylquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[3][4] The final step is the saponification (hydrolysis) of the ester to the desired carboxylic acid.

Reaction Mechanism: A Step-by-Step Visualization

The mechanism involves three key transformations: initial condensation, thermal electrocyclization, and final hydrolysis. Understanding these steps is crucial for diagnosing issues during the synthesis.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_intermediate 2. Thermal Cyclization (~250 °C) cluster_cyclized 3. Saponification cluster_final Final Product R1 4-Chloroaniline I1 Enamine Intermediate (Ethyl 3-(4-chloroanilino)but-2-enoate) R1->I1 + R2 - H₂O R2 Ethyl Acetoacetate P1 Ethyl 6-chloro-4-hydroxy-2- methylquinoline-3-carboxylate I1->P1 6π Electrocyclization (High Temp) P2 6-Chloro-2-methylquinoline- 3-carboxylic acid P1->P2 1. NaOH (aq) 2. H₃O⁺ Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_workup Work-up & Purification Reactants 1. Combine 4-Chloroaniline & Ethyl Acetoacetate Condensation 2. Condensation (120-130°C, 1h) Reactants->Condensation Cyclization 3. Cyclization in Diphenyl Ether (~255°C, 0.5-1h) Condensation->Cyclization Hydrolysis 4. Saponification (10% NaOH, Reflux, 1-2h) Cyclization->Hydrolysis Precipitation 5. Acidification (HCl) & Filtration Hydrolysis->Precipitation Purification 6. Recrystallization (e.g., Acetic Acid) Precipitation->Purification Product Pure 6-Chloro-2-methylquinoline- 3-carboxylic acid Purification->Product

References

Technical Support Center: Advanced Purification of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the advanced purification of 6-Chloro-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this compound with high purity. The unique bifunctional nature of this molecule, possessing both a basic quinoline nitrogen and an acidic carboxylic acid, presents specific challenges that standard protocols may not adequately address. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section covers high-level strategic questions you should consider before beginning your purification workflow.

Q1: What are the primary purification challenges specific to this compound?

A1: The principal challenge arises from the molecule's amphoteric character. The basic nitrogen atom (pKa ≈ 5-6) of the quinoline ring and the acidic carboxylic acid group (pKa ≈ 4-5) can lead to zwitterion formation and complex solubility profiles. This duality often causes issues such as:

  • Poor Solubility: Difficulty in finding a single solvent that effectively dissolves the crude material without reacting with it.

  • Chromatographic Tailing: Strong interactions with silica gel via both the acidic silanol groups and the basic quinoline nitrogen, leading to poor peak shape and resolution.[1]

  • Recrystallization Failures: The compound may "oil out" or precipitate as an amorphous solid instead of forming well-defined crystals.[2]

  • Co-purification of Impurities: Starting materials or side products from syntheses like the Gould-Jacobs or Combes reaction can have similar properties, making separation difficult.[3][4]

Q2: Should I prioritize recrystallization or chromatography for this compound?

A2: The choice depends on the scale of your synthesis and the impurity profile.

  • For multi-gram scales with moderate purity ( >85%): Recrystallization is often the most efficient first step. It is scalable and can rapidly remove the bulk of impurities. However, finding the right solvent system is critical.

  • For small scales or very impure samples (<85%): Column chromatography is generally more effective at separating a wider range of impurities. It offers higher resolution but is less scalable and can be more time-consuming.

Below is a decision-making workflow to guide your choice.

G start Crude 6-Chloro-2-methylquinoline- 3-carboxylic acid purity_check Assess Purity by TLC/LCMS/ ¹H NMR start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization >85% Pure & Scale >1g chromatography Perform Column Chromatography purity_check->chromatography <85% Pure or Scale <1g failure Purity Still Low or Significant Yield Loss recrystallization->failure success High Purity Product (>98%) chromatography->success failure->chromatography Yes failure->success No

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting Guide: Recrystallization

Problem 1: My compound will not dissolve in any common single solvent.

  • Underlying Cause: The zwitterionic or highly polar nature of the molecule limits its solubility in many standard organic solvents. Brute-force heating can lead to decomposition.

  • Solution Strategy:

    • Utilize a pH-Mediated Approach: The most robust method is to leverage the compound's acidic and basic handles.

      • Acidic Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃) to form the highly soluble sodium carboxylate salt.

      • Basification/Filtration: Filter the basic solution to remove any non-acidic, insoluble impurities.

      • Precipitation: Slowly acidify the clear filtrate with a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. The pure carboxylic acid will precipitate out. Monitor the pH to avoid over-acidification, which could protonate the quinoline nitrogen and increase solubility again.

    • Solvent System Screening: For a non-aqueous approach, screen high-polarity aprotic solvents like DMF, DMAc, or DMSO. Often, a mixed solvent system is required.[5] A good starting point is dissolving the compound in a minimal amount of hot DMF and then slowly adding a less polar co-solvent like ethanol or isopropanol until turbidity appears, followed by slow cooling.

Problem 2: The compound "oils out" instead of crystallizing upon cooling.

  • Underlying Cause: This occurs when the compound's solubility drops too rapidly for the molecules to arrange into a crystal lattice. This is common with residual impurities or when using a solvent system with vastly different polarities.

  • Solution Protocol:

    • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount (5-10% more) of the primary, more polar solvent to reduce the supersaturation level.

    • Slow Cooling: This is the most critical step. Insulate the flask (e.g., in a large beaker of hot water or a dewar) to ensure the cooling rate is very slow, ideally over several hours or overnight.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Solvent SystemApplication Notes
DMF / Water Dissolve in hot DMF, add water dropwise until persistent cloudiness. Good for highly polar compounds.
Ethanol / Water A classic choice for moderately polar compounds.[6]
Acetic Acid Can be effective due to its ability to protonate the quinoline nitrogen, but may be difficult to remove completely.
Isopropanol A good single solvent to try for compounds of intermediate polarity.

Caption: Recommended starting solvent systems for recrystallization screening.

Troubleshooting Guide: Column Chromatography

Problem 3: The compound streaks badly on a silica gel TLC plate and column, resulting in poor separation and low recovery.

  • Underlying Cause: This is a classic symptom of strong, undesirable interactions between the analyte and the stationary phase. The basic quinoline nitrogen binds irreversibly to the acidic silanol groups (Si-OH) on the silica surface, while the carboxylic acid can also cause tailing.[1]

  • Solution Protocol: Mobile Phase Modification

    • Add a Basic Modifier: To neutralize the acidic silanol groups, add a small amount of a tertiary amine to your eluent system.[1]

      • Standard Choice: 0.5-2% triethylamine (NEt₃) in your eluent (e.g., Ethyl Acetate/Hexane or DCM/Methanol).

      • Rationale: The triethylamine preferentially binds to the acidic sites on the silica, allowing your quinoline compound to elute symmetrically.

    • Add an Acidic Modifier: To suppress the ionization of the carboxylic acid group and reduce its interaction with the silica, add a small amount of a volatile acid.

      • Standard Choice: 0.5-1% acetic acid or formic acid in the eluent.

    • Combined Approach (for Amphoteric Molecules): It may seem counterintuitive, but for a molecule like this, using both a basic and an acidic modifier can be highly effective. A common system is DCM/Methanol with 1% NEt₃ and 0.5% acetic acid. This combination passivates the silica surface while keeping the analyte in a neutral, less polar state.

G start Observe Tailing on Silica Gel TLC cause Strong Analyte-Silica Interaction (Basic N⁺, Acidic COOH) start->cause solution1 Add 1% Triethylamine (NEt₃) to Eluent cause->solution1 Primary Cause: Basic Nitrogen solution2 Add 0.5% Acetic Acid (AcOH) to Eluent cause->solution2 Secondary Cause: Acidic Group solution3 Use Alternative Stationary Phase (Alumina, C18) cause->solution3 If Modifiers Fail check_tlc Re-run TLC solution1->check_tlc solution2->check_tlc solution3->check_tlc success Compact Spot, Good Rf check_tlc->success

Caption: Troubleshooting workflow for chromatographic tailing.

Problem 4: The compound appears to be decomposing on the silica gel column.

  • Underlying Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, especially during long exposure times on a slow-running column.

  • Solution Strategy: Alternative Stationary Phases

    • Use Alumina: Alumina is a good alternative to silica gel. You can use neutral or basic alumina depending on the properties of your compound and impurities.[1] For this molecule, neutral alumina is a good starting point.

    • Use Reversed-Phase Silica (C18): If your compound and its impurities have sufficient non-polar character, reversed-phase chromatography can be highly effective.[1][7]

      • Typical Eluent: A gradient of Acetonitrile/Water or Methanol/Water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the carboxylic acid.

Purity Assessment

Q3: How can I reliably determine the purity of my final product?

A3: A single analytical technique is often insufficient. A combination of methods is required for an authoritative assessment.

TechniqueProtocol SummaryWhat It Tells You
HPLC-UV Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid. Detection: UV at ~254 nm and ~320 nm.[8]Provides high-resolution separation of impurities and allows for accurate quantification of purity by peak area percentage.
¹H NMR Dissolve sample in DMSO-d₆ or CDCl₃. Acquire a quantitative spectrum with a known internal standard if absolute concentration is needed.Confirms the structure of the main component and can reveal the presence of structurally distinct impurities, even if they co-elute on HPLC.
LC-MS Use HPLC conditions similar to the purity check, but with a mass spectrometer detector.Confirms the molecular weight of the main peak and provides molecular weights for any impurity peaks, aiding in their identification.
Melting Point Use a calibrated melting point apparatus.A sharp melting point within a narrow range (e.g., < 2°C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Caption: Recommended analytical methods for final purity validation.

References

Technical Support Center: Enhancing the Bioassay Solubility of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for improving the aqueous solubility of 6-Chloro-2-methylquinoline-3-carboxylic acid, a compound class frequently encountered in drug discovery that presents significant formulation challenges. Our goal is to empower you with the knowledge to generate reliable and reproducible bioassay data.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section is structured in a question-and-answer format to directly address the common issues encountered when working with this compound.

Question 1: I've dissolved my this compound in my standard aqueous buffer (e.g., PBS pH 7.4), but it immediately precipitates. Why is this happening?

Answer:

The poor aqueous solubility of this compound is rooted in its molecular structure. It is a classic example of a "brick-dust" molecule, which often exhibits high melting points and poor solubility. Let's break down the key features:

  • Hydrophobic Core: The quinoline ring is a large, aromatic, and nonpolar structure, which inherently limits its interaction with water molecules. The chloro and methyl groups further increase this hydrophobicity.

  • Ionizable Group: The critical feature is the carboxylic acid (-COOH) group. In its protonated (uncharged) form, which is predominant at acidic or neutral pH, the molecule's overall hydrophobicity dominates, leading to low water solubility.[1][2] Carboxylic acids with more than four carbon atoms tend to be insoluble in water as the nonpolar part of the molecule becomes too large.[1]

At a typical physiological pH of 7.4, a significant portion of the carboxylic acid groups may still be in the less soluble protonated form, depending on the compound's exact pKa. Any slight decrease in local pH or introduction of the solid compound can lead to immediate precipitation.

Question 2: What is the most direct and effective method to increase the solubility of this compound for my bioassay?

Answer:

The most effective initial strategy is pH modification . By raising the pH of your aqueous buffer, you can deprotonate the carboxylic acid group, converting it into a negatively charged carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[2][3][4]

The relationship between pH, pKa, and the ratio of ionized to un-ionized acid is described by the Henderson-Hasselbalch equation. As a rule of thumb, to ensure at least 99% of a carboxylic acid is in its soluble ionized form, the pH of the solution should be at least 2 units above its pKa.

This protocol will help you determine the minimum pH required to maintain your desired concentration of the compound in solution.

  • Preparation: Prepare a set of buffers with a pH range from 6.0 to 9.0 in 0.5-unit increments (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Use a buffer system appropriate for your assay that is effective in this range (e.g., HEPES, Tris).

  • Addition of Compound: To a fixed volume of each buffer, add a pre-weighed excess amount of this compound.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility against the buffer pH. The point at which the solubility meets or exceeds your target bioassay concentration indicates the minimum required pH.

Key Considerations & Troubleshooting:

  • Assay Compatibility: Ensure the determined optimal pH is compatible with the health and function of your cells or the activity of your enzyme.

  • Compound Stability: At very high pH values, some compounds can undergo hydrolysis or degradation. It is crucial to assess the chemical stability of your compound at the selected pH over the time course of your experiment.[5]

  • Precipitation on Standing: If the compound precipitates over time, the buffer capacity might be insufficient. Consider using a buffer with a higher buffering capacity.[5]

Advanced Solubilization Strategies

If pH modification is not a viable option due to assay constraints, several other techniques can be employed.

Question 3: My assay must be performed at a fixed physiological pH of 7.4. What co-solvents can I use, and what are the best practices?

Answer:

Using a water-miscible organic solvent, or co-solvent , is a common and effective strategy.[6] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[5][6]

Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in drug discovery due to its excellent solubilizing power.[7] However, it is critical to manage its final concentration in the assay, as DMSO can have direct biological effects, including cytotoxicity and enzyme inhibition or activation.[8][9][10][11]

The following flowchart illustrates a typical decision-making process for troubleshooting solubility issues.

Solubility_Workflow start Compound Precipitates in Aqueous Buffer ph_check Is pH modification compatible with the assay? start->ph_check ph_protocol Perform pH-Solubility Profiling (Protocol 1) ph_check->ph_protocol Yes cosolvent_check Try Co-Solvent System ph_check->cosolvent_check No ph_success Solubility Achieved ph_protocol->ph_success cosolvent_protocol Perform Co-Solvent Screening (Protocol 2) cosolvent_check->cosolvent_protocol toxicity_check Observe toxicity or assay interference? cosolvent_protocol->toxicity_check cosolvent_success Solubility Achieved (Low % Co-solvent) toxicity_check->cosolvent_success No excipient_check Try Solubilizing Excipients toxicity_check->excipient_check Yes excipient_protocol Screen Cyclodextrins or Surfactants (Protocol 3) excipient_check->excipient_protocol excipient_success Solubility Achieved excipient_protocol->excipient_success

Caption: Workflow for enhancing compound solubility.

Co-SolventTypeTypical Max Final Conc. (v/v)Key Considerations
DMSO Dipolar Aprotic< 0.5% (cell-based) < 2% (biochemical)Can be cytotoxic, affect membrane permeability, and interfere with some enzymes.[8][9][10][11]
Ethanol Protic< 1%Can cause protein denaturation at higher concentrations.
PEG 400 Polymer< 2%Generally well-tolerated but can increase solution viscosity.
Propylene Glycol Diol< 1%Lower toxicity than ethanol but can also affect enzyme kinetics.
  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Use sonication or gentle warming if needed to fully dissolve.

  • Serial Dilutions: Create a dilution series of your DMSO stock in your final assay buffer.

  • Test Concentrations: Add small, equivalent volumes of these dilutions to your assay buffer to achieve a range of final compound concentrations and co-solvent percentages. For example, a 1:100 dilution of a DMSO stock results in a 1% final DMSO concentration.

  • Visual Inspection: Observe for any precipitation immediately and after a period equivalent to your assay's duration.

  • Assay Validation: Run a vehicle control for each final co-solvent concentration to assess its impact on your assay's performance (e.g., cell viability, enzyme activity). The highest concentration of co-solvent that shows no adverse effects is your working limit.

Question 4: Co-solvents are affecting my assay results. Are there more biologically inert alternatives?

Answer:

Yes. When co-solvents are problematic, solubilizing excipients such as cyclodextrins and surfactants are excellent alternatives. These molecules work by creating a more favorable micro-environment for the drug molecule within the bulk aqueous solution.

A) Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate the hydrophobic quinoline portion of your compound, forming an "inclusion complex" where the insoluble guest molecule is hidden within the soluble host molecule.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (start with 1:1 and 1:2).

  • Paste Formation: In a mortar, add the weighed amount of HP-β-CD and add a small amount of water to form a thick, uniform paste.

  • Kneading: Gradually add the powdered this compound to the paste and knead thoroughly with a pestle for 30-60 minutes. This physical grinding facilitates the inclusion of the drug into the cyclodextrin cavity.[14]

  • Drying: Dry the resulting mixture (e.g., in a vacuum oven at 40°C) until a constant weight is achieved.

  • Final Product: The resulting solid powder is the drug-cyclodextrin complex, which should be tested for enhanced solubility in your assay buffer.

B) Surfactants: Surfactants (surface-active agents) are amphipathic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles.[17][18] The hydrophobic core of these micelles can solubilize your compound, effectively hiding it from the aqueous environment.[19][20] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often preferred in biological systems due to their lower potential for protein denaturation compared to ionic surfactants.[18]

Frequently Asked Questions (FAQs)
  • Q: How should I prepare my initial high-concentration stock in DMSO to avoid problems later?

    • A: Always use anhydrous, high-purity DMSO. Ensure the compound is completely dissolved; gentle warming (up to 40°C) or sonication can help.[7] Store stocks in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. Before use, thaw completely and vortex to ensure homogeneity.

  • Q: My compound precipitates when I add my DMSO stock to the aqueous buffer. How can I fix this?

    • A: This often happens when the drug is not soluble in the final aqueous/DMSO mixture. To minimize this, add the DMSO stock to your buffer dropwise while vigorously vortexing or stirring the buffer. This rapid mixing prevents the formation of localized, supersaturated areas that can trigger precipitation.[3]

  • Q: What is the likely pKa of this compound?

Summary of Solubilization Strategies
StrategyMechanism of ActionProsCons
pH Adjustment Ionization of the carboxylic acid to a soluble salt.[2]Highly effective, simple, inexpensive.Limited by pH constraints of the bioassay; potential for compound instability.[5]
Co-solvents Reduces solvent polarity.[6]Simple to implement, effective for many compounds.Potential for assay interference, cytotoxicity, and protein denaturation.[8][9]
Cyclodextrins Encapsulation of the drug in a soluble host molecule.[12][15]Generally low toxicity, high biocompatibility.Can be expensive; may alter drug availability to its target if binding is too strong.
Surfactants Sequestration of the drug within micelles.[17][18]Highly effective solubilization.Can denature proteins; may interfere with cell membranes or assay readouts.

References

Technical Support Center: A Researcher's Guide to the Stability of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on maintaining the stability and integrity of this compound throughout your experimental workflows. Here, we will address common challenges and provide troubleshooting strategies to ensure the reliability and reproducibility of your results.

Understanding the Molecule: Key Physicochemical Properties

Before delving into experimental troubleshooting, a foundational understanding of the physicochemical properties of this compound is paramount.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [1]
CAS Number 92513-40-1[1]
Predicted Melting Point 228 °C[2]
Predicted Boiling Point 382.1±27.0 °C at 760 mmHg[2]
Predicted pKa 2.02±0.30[2]

The predicted pKa suggests that the carboxylic acid moiety is quite acidic, a crucial factor to consider when preparing solutions and designing experiments in different pH environments.[3]

Troubleshooting Guide: Common Stability Issues and Solutions

Researchers may encounter several stability-related issues when working with this compound. This section provides a systematic approach to identifying and resolving these challenges.

Issue 1: Variability in Experimental Results or Loss of Potency

Symptoms:

  • Inconsistent IC₅₀ values in bioassays.

  • Decreased therapeutic effect in in-vivo studies.

  • Gradual loss of compound concentration in stock solutions over time.

Potential Cause: Degradation of the parent compound under specific experimental conditions. Quinolines and their derivatives can be susceptible to degradation via several pathways, including hydrolysis, oxidation, and photodegradation.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the intrinsic stability of this compound and to develop stability-indicating analytical methods.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[4]

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.[4]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Issue 2: Precipitation of the Compound in Aqueous Buffers

Symptoms:

  • Visible particulate matter in the solution.

  • Cloudiness or turbidity of the experimental medium.

  • Lower than expected compound concentration upon analysis.

Potential Cause: The low predicted pKa of the carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the solution. In acidic conditions (pH < pKa), the carboxylic acid will be protonated and less soluble in aqueous media.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of your buffer system is at least 1-2 units above the pKa of the compound to maintain it in its more soluble deprotonated (carboxylate) form.

  • Co-solvents: If pH adjustment is not feasible due to experimental constraints, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol to improve solubility.

  • Solubility Assessment: Perform a simple solubility test by preparing saturated solutions in different buffers and quantifying the concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group itself is generally stable, but other functional groups that might be introduced in derivatives (e.g., esters, amides) would be susceptible to acid or base-catalyzed hydrolysis.[4]

  • Oxidation: The quinoline ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[4][6]

  • Photodegradation: Quinoline derivatives are often photosensitive and can undergo complex degradation pathways upon exposure to light, including the formation of photoisomers and hydroxylated products.[4][7]

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation of the carboxylic acid group could occur under certain circumstances, such as high heat or in the presence of specific catalysts.[8]

Q2: How should I store stock solutions of this compound?

A2: For optimal stability, stock solutions should be:

  • Stored at low temperatures (-20°C or -80°C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What analytical method is best for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[9][10] A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate buffer at pH 3). The method should be validated to ensure that it can separate the parent compound from any potential degradation products.

Q4: Can I anticipate the degradation products of this compound?

A4: While a definitive answer requires experimental analysis, we can hypothesize potential degradation products based on the chemistry of the molecule. For instance, under oxidative stress, hydroxylation of the quinoline ring is a common degradation pathway for related compounds.[11][12] Photodegradation could lead to a variety of products, including dehalogenated species or ring-opened products.[7]

Visualizing a Potential Degradation Pathway: Oxidative Degradation

G parent This compound degradant1 Hydroxylated derivative parent->degradant1 Oxidizing agent (e.g., H₂O₂) degradant2 N-oxide derivative parent->degradant2 Oxidizing agent (e.g., peroxy acids)

Caption: Potential oxidative degradation pathways.

References

Technical Support Center: Strategies for the Scale-Up Production of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylquinoline-3-carboxylic acid. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory synthesis and, critically, during scale-up production.

Core Synthesis Strategy: The Gould-Jacobs Reaction

The most reliable and commonly employed route for synthesizing the quinoline core of the target molecule is the Gould-Jacobs reaction.[1][2] This classic method involves a sequence of well-understood transformations, making it amenable to scale-up if critical parameters are controlled. The overall process begins with the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization and subsequent saponification.[1][3][4]

Overall Synthetic Workflow

The production of this compound can be visualized as a multi-stage process, each with its own set of critical parameters that must be optimized for successful scale-up.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification & Isolation A 4-Chloroaniline C Condensation (100-140°C) A->C B Diethyl Acetylmalonate (or similar β-keto ester) B->C D Enamine Intermediate C->D Formation of C=C bond & loss of H₂O E Thermal Cyclization (240-260°C) D->E High-boiling solvent (e.g., Dowtherm A) F Ethyl 6-chloro-4-hydroxy-2- methylquinoline-3-carboxylate E->F 6-electron electrocyclization G Saponification (Hydrolysis) (e.g., 10% NaOH, Reflux) F->G H Sodium 6-chloro-2-methyl- quinoline-3-carboxylate (Salt) G->H I Acidification & Precipitation (e.g., HCl to pH ~2-3) H->I J Crude 6-Chloro-2-methyl- quinoline-3-carboxylic acid I->J K Purification (Recrystallization) J->K L Final Pure Product K->L G start Low Overall Yield Detected check_sm 1. Verify Starting Material Purity (4-Chloroaniline, β-keto ester) - Use NMR, GC-MS start->check_sm sm_ok Purity OK? check_sm->sm_ok analyze_cond 2. Analyze Condensation Step - Isolate and characterize intermediate. - Check for unreacted starting material. cond_ok Intermediate Yield >90%? analyze_cond->cond_ok optimize_cyc 3. Optimize Thermal Cyclization - Is yield low and tar high? - Check for thermal decomposition. cyc_ok Cyclized Product Yield OK? optimize_cyc->cyc_ok check_hydro 4. Evaluate Saponification/Isolation - Is ester still present in crude product? - Check pH of filtrate after precipitation. sol_hydro Solution: - Increase hydrolysis reaction time/temp. - Ensure complete acidification (pH ~2-3). - Check for product solubility in filtrate. check_hydro->sol_hydro sm_ok->analyze_cond Yes sol_sm Solution: - Repurify starting materials. sm_ok->sol_sm No cond_ok->optimize_cyc Yes sol_cond Solution: - Ensure water removal (Dean-Stark). - Use acid catalyst. - Monitor via TLC/HPLC. cond_ok->sol_cond No cyc_ok->check_hydro Yes sol_cyc Solution: - Use high-boiling solvent (Dowtherm A). - Ensure vigorous stirring & inert atm. - Check for reactor hot spots. cyc_ok->sol_cyc No

References

Technical Support Center: Minimizing Impurity Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of quinoline derivatives. Quinolines are a cornerstone scaffold in medicinal chemistry, but their synthesis is often plagued by side reactions that can complicate purification and reduce yields.[1][2] This document provides in-depth, practical solutions in a question-and-answer format, grounded in mechanistic principles to empower you to optimize your experimental outcomes.

General FAQs: Foundational Principles for Purity

This section addresses overarching issues applicable to various quinoline synthesis methods.

Q1: What are the primary sources of impurities in classical quinoline syntheses?

A1: Impurity generation typically stems from four main sources:

  • Starting Material Contaminants: Impurities present in the initial anilines, carbonyl compounds, or reagents can carry through the reaction or catalyze side reactions.

  • Side Reactions: The harsh conditions (strong acids, high temperatures) common to many named reactions like the Skraup or Doebner-von Miller synthesis can promote polymerization, tar formation, and other undesired intermolecular reactions.[3][4]

  • Incomplete Reactions: Residual starting materials are common impurities that can complicate downstream purification. Monitoring reaction completion is crucial.[5]

  • Formation of Regioisomers: When using unsymmetrical starting materials, particularly in the Friedländer and Combes syntheses, mixtures of isomeric products can form, which are often difficult to separate.[6][7]

Q2: How can I effectively monitor the progress of my reaction to avoid incomplete conversion?

A2: Thin-layer chromatography (TLC) is the most common and effective method for real-time reaction monitoring.[5] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired quinoline product.[5] This allows you to determine the optimal reaction time and avoid prematurely stopping the reaction or running it for too long, which can lead to degradation.

Q3: What are the recommended first-line purification strategies for a crude quinoline product?

A3: The choice of purification technique depends on the nature of the impurities. Common methods include:

  • Steam Distillation: Particularly effective for removing volatile, non-basic impurities and unreacted starting materials like nitrobenzene in the Skraup synthesis.[5][8]

  • Column Chromatography: A versatile method for separating complex mixtures, including regioisomers, on silica gel.[5]

  • Recrystallization: An excellent final step for obtaining a highly pure, crystalline product.[5]

  • Acid-Base Extraction: Since quinolines are basic, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities behind in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Picrate Salt Formation: For stubborn impurities, forming the quinoline picrate salt can facilitate purification. The salt is crystallized and then the free base is regenerated.[9][10]

Troubleshooting_Workflow cluster_0 Troubleshooting Process A Identify Symptom (e.g., Low Yield, Tar, Isomers) B Hypothesize Cause (e.g., Polymerization, Wrong Reagent) A->B Analyze reaction C Implement Solution (e.g., Adjust Temp, Change Catalyst) B->C Select strategy D Verify & Analyze (TLC, NMR, MS) C->D Run experiment E Problem Solved? (Yes/No) D->E F Successful Synthesis E->F  Yes G Re-evaluate Hypothesis E->G  No G->B Iterate

Caption: A general workflow for troubleshooting synthesis issues.

Troubleshooting Guide: Skraup Synthesis

The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[11][12] It is known for being highly exothermic and potentially violent.[4][12]

Q: My Skraup reaction is uncontrollably exothermic, resulting in a black, tarry mess and a very low yield. What is happening and how can I prevent it?

A: This is the most common issue with the Skraup synthesis. The violent exotherm is caused by the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then polymerizes.[4][13]

Causality & Solution: The key is to control the rate of this initial step.

  • Moderate the Reaction: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding the sulfuric acid. These compounds help to make the reaction less violent.[4][8]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient stirring and external cooling (e.g., an ice bath) to dissipate the heat generated.

  • Temperature Management: Maintain careful control over the reaction temperature throughout the process. Avoid allowing the temperature to spike uncontrollably.

Q: After workup, my product is contaminated with unreacted aniline and nitrobenzene. How can these be removed?

A: These starting materials are common impurities due to incomplete reaction or inefficient oxidation.

  • Steam Distillation: The crude product can be subjected to steam distillation. Quinoline is steam-volatile, but many tarry byproducts are not. This is an effective first-pass purification step.[8]

  • Nitrous Acid Treatment: To remove residual aniline, the acidic solution of the crude product can be treated with sodium nitrite.[8][9] This converts the aniline into a diazonium salt, which can then be removed.[9]

ParameterStandard ConditionOptimized Condition for PurityRationale
Moderator NoneFerrous sulfate or Boric acidControls the violent exothermic reaction, reducing tar formation.[4][8]
Acid Addition Rapid, bulk additionSlow, portion-wise with coolingPrevents temperature spikes that lead to acrolein polymerization.
Oxidizing Agent NitrobenzeneArsenic acid (less violent)While nitrobenzene works, arsenic acid can result in a smoother reaction.[12]
Troubleshooting Guide: Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ.[14] Like the Skraup synthesis, it is prone to tarring.

Q: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What causes this?

A: Tar formation is a frequent problem, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde formed in situ from acetaldehyde).[3]

Causality & Solution: The strategy is to ensure the desired cyclization reaction outcompetes the polymerization side reaction.

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly to the heated acidic solution of the aniline.[3] This keeps the instantaneous concentration of the polymerizable species low.

  • Temperature Optimization: While heat is required for cyclization, excessive temperatures will accelerate polymerization. Experiment with different temperatures to find an optimal balance.

  • Catalyst Choice: While strong Brønsted acids are common, consider using a milder Lewis acid catalyst which may reduce the rate of polymerization.[3]

Tar_Formation cluster_0 Doebner-von Miller Pathways Start Aniline + α,β-Unsaturated Carbonyl Desired Michael Addition -> Cyclization -> Oxidation Start->Desired Desired Pathway Undesired Acid-Catalyzed Polymerization Start->Undesired Side Reaction (Favored by high temp/conc.) Product Quinoline Product Desired->Product Tar Tar / Byproducts Undesired->Tar

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Troubleshooting Guide: Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[15][16] Its primary challenge is often regioselectivity.

Q: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of two different quinoline isomers. How can I control the regioselectivity?

A: This is a classic problem that arises because condensation can occur on either side of the ketone's carbonyl group, leading to a mixture of regioisomers.[6][17]

Causality & Solution: Controlling which α-methylene group reacts is key. This can be achieved by influencing the formation of the initial enolate/enamine intermediate.

  • Catalyst Control: The choice of catalyst can strongly influence the outcome. Amine catalysts, such as pyrrolidine, have been shown to effectively direct the reaction to favor one regioisomer.[6] Ionic liquids have also been used to promote regiospecific synthesis.[6]

  • Substrate Modification: You can temporarily introduce a directing group onto one of the α-carbons of the ketone. For example, a phosphoryl group can direct the condensation, after which it can be removed.[5][15]

  • Reaction Conditions: Milder reaction conditions can sometimes improve selectivity. Greener approaches using catalyst-free conditions in water have been reported and may offer different selectivity profiles.[5]

Friedlander_Regioselectivity cluster_0 Friedländer Synthesis with Unsymmetrical Ketone Reactants 2-Aminobenzaldehyde + Methyl Ethyl Ketone PathwayA Condensation at Methyl Group Reactants->PathwayA Path A PathwayB Condensation at Methylene Group Reactants->PathwayB Path B ProductA Product A (4-Methyl-quinoline) PathwayA->ProductA ProductB Product B (2-Ethyl-quinoline) PathwayB->ProductB

Caption: Regioselectivity issue in the Friedländer synthesis.

Troubleshooting Guide: Combes Synthesis

The Combes synthesis is the acid-catalyzed condensation of an aniline with a β-diketone.[7][13] The critical step is the electrophilic aromatic substitution (cyclization).

Q: My Combes synthesis is not working. The final cyclization step to form the quinoline ring is failing, and I'm isolating the enamine intermediate.

A: The cyclization (annulation) is the rate-determining step and can be challenging.[7][18] It is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the aniline.

Causality & Solution:

  • Electronic Effects: Strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring deactivate it towards electrophilic substitution and can completely shut down the cyclization.[13][19] If possible, choose an aniline substrate without strongly deactivating groups.

  • Acid Catalyst Strength: This step requires a strong acid catalyst to protonate the intermediate and drive the reaction. Ensure you are using a sufficiently strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and that the reaction is anhydrous, as water can deactivate the catalyst.[19][20]

  • Temperature: The cyclization often requires heat. Ensure the reaction is heated to a sufficient temperature to overcome the activation energy barrier for this step.

Protocols for Enhanced Purity

Protocol 1: Purification of Quinoline via Picrate Salt Formation

This protocol is highly effective for removing impurities that do not form stable picrate salts.[9][10]

Materials:

  • Crude quinoline product

  • Picric acid

  • 95% Ethanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Basic alumina

  • n-Pentane

Procedure:

  • Salt Formation: Dissolve the crude quinoline product in a minimal amount of 95% ethanol. In a separate flask, dissolve picric acid in the minimum volume of 95% ethanol.

  • Precipitation: Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.[9] Cool the mixture in an ice bath to maximize precipitation.

  • Isolation & Crystallization: Collect the yellow crystals by filtration, wash with cold ethanol, and air-dry. For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.[9]

  • Regeneration of Free Base: Dissolve the purified picrate crystals in anhydrous DMSO.

  • Adsorption of Picric Acid: Pass the DMSO solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina, while the free quinoline base elutes.[9]

  • Final Extraction: Extract the eluent containing the free base with n-pentane.

  • Solvent Removal: Remove the n-pentane and residual DMSO under vacuum to yield the highly purified quinoline.[9]

References

Refining the work-up procedure for isolating 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges during the synthesis and isolation of 6-Chloro-2-methylquinoline-3-carboxylic acid. Rather than a rigid protocol, this document provides a dynamic troubleshooting framework built on core chemical principles to empower you to refine your specific work-up procedure.

Core Principles: The Chemistry Behind the Work-up

Understanding the physicochemical properties of your target molecule is the foundation of an effective isolation strategy. This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups.

  • The Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (forming a carboxylate salt, -COO⁻) in basic aqueous solutions (pH > ~5), rendering the molecule water-soluble.

  • The Quinoline Nitrogen: This nitrogen atom is basic (pKa of the conjugate acid is ~4.85) and will be protonated in acidic aqueous solutions (pH < ~4), forming a water-soluble quinolinium salt.[1]

This dual nature means the compound's solubility is highly pH-dependent. It is least soluble in water at its isoelectric point , the pH at which the net charge is zero. This is the critical principle we exploit for selective precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered after the initial reaction quench. The typical synthesis route, such as a modified Gould-Jacobs reaction, involves a high-temperature cyclization which can generate various impurities.[2][3]

Q1: My final product yield is extremely low. Where could it have been lost?

Low yield is one of the most common yet multifaceted problems. The loss can occur at several stages of the work-up.

Possible Cause 1: Incomplete Precipitation. Your product's solubility is minimal at its isoelectric point. If the pH of the aqueous solution is too high or too low during the precipitation step, a significant amount of the product will remain dissolved.

  • Troubleshooting Steps:

    • After filtering your precipitated product, take a small sample of the filtrate.

    • Carefully adjust the pH. If you initially precipitated from an acidic solution, slowly add a dilute base. If you precipitated from a neutral solution, try acidifying slightly.

    • If more precipitate forms, your initial pH adjustment was suboptimal. Combine the filtrates and readjust the pH to maximize recovery.

    • For future runs, perform a small-scale pH study (e.g., in test tubes) to identify the optimal precipitation pH for your specific impurity profile.

Possible Cause 2: Product is lost in the organic wash. A common first step in the work-up is to make the reaction mixture strongly basic (e.g., with NaOH) to deprotonate the carboxylic acid, forming the water-soluble sodium salt. This aqueous layer is then washed with an organic solvent (like dichloromethane or ethyl acetate) to remove non-acidic, organic-soluble impurities (e.g., unreacted aniline derivatives, tar).[4] If the pH is not sufficiently high (>10), some of your product may remain protonated and get extracted into the organic layer.

  • Troubleshooting Steps:

    • Do not discard the organic washes from this step.

    • Combine them and extract with a small amount of fresh, basic aqueous solution (e.g., 5% NaOH).

    • Combine this aqueous extract with your main aqueous layer before proceeding to acidification.

    • Confirm the pH of the aqueous layer is robustly basic (>10) before the initial organic wash.

Possible Cause 3: Premature Precipitation during Impurity Removal. If you use activated charcoal to decolorize the solution, the product can sometimes co-adsorb onto the charcoal, especially if the solution is not fully solubilized.

  • Solution: Ensure the product is fully dissolved as its salt form (either in strongly acidic or strongly basic solution) before adding charcoal. After the charcoal treatment, wash the filter cake with a small amount of the same solvent (acidic or basic water) to recover any adsorbed product.

Q2: The isolated product is a sticky, off-white, or brownish solid instead of a fine powder. How can I purify it?

This indicates the presence of impurities, which are common in quinoline syntheses due to high reaction temperatures that can lead to tar and polymer formation.[4][5] The key to purification is recrystallization.

  • Core Concept: Recrystallization works by dissolving the impure compound in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. The desired compound should be less soluble in the cold solvent and will crystallize out, leaving the impurities behind in the solution.[6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one where your product is very soluble when hot and poorly soluble when cold. For quinoline carboxylic acids, common solvents include ethanol, methanol, acetic acid, or mixtures like DMF/methanol or ethanol/water.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture (with stirring) until the solid completely dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Decolorization (if needed): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Recrystallization Troubleshooting Table

ProblemLikely CauseRecommended Solution
Product oils out The boiling point of the solvent is higher than the melting point of the product, or impurities are depressing the melting point.Use a lower-boiling point solvent. Alternatively, add a co-solvent in which the product is less soluble (an "anti-solvent") to the hot solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.
No crystals form The solution is not saturated; the product is too soluble even in the cold solvent.Reduce the volume of the solvent by boiling some of it off. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a tiny "seed crystal" from a previous batch.
Poor recovery Too much solvent was used; the product has significant solubility in the cold solvent.Concentrate the filtrate and cool it again to recover a second crop of crystals (which may be less pure). For future attempts, use the minimum amount of hot solvent required for dissolution.
Q3: My NMR/HPLC analysis shows unreacted starting materials. How should I adapt my work-up?

The presence of specific starting materials requires targeted extraction steps.

  • Scenario 1: Unreacted 4-chloroaniline (basic).

    • Solution: Before basifying the reaction mixture to dissolve your product, perform an initial acidic wash. Quench the reaction in water, then acidify with HCl to pH 1-2. This will protonate both the aniline (pKa ~4) and your quinoline nitrogen. An organic extraction at this stage will remove neutral impurities. Then, carefully raise the pH to ~7. The aniline will become a free base and can be extracted with an organic solvent, while your carboxylic acid product remains as a zwitterion or salt, staying in the aqueous layer. Finally, proceed with the standard basic work-up.

  • Scenario 2: Unreacted diethyl ethoxymethylenemalonate or its hydrolysis product, malonic acid (acidic).

    • Solution: These impurities are also acidic and will be extracted along with your product in a basic solution. However, malonic acid is generally more water-soluble than the larger quinoline product. A carefully controlled precipitation may leave it in the mother liquor. If it co-precipitates, a recrystallization from a solvent like ethanol should effectively remove it.

Visualizing the Workflow

A logical workflow is essential for a successful and reproducible work-up.

General Work-Up & Isolation Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification Reaction Crude Reaction Mixture Quench 1. Quench (Pour into water) Reaction->Quench Basify 2. Basify (NaOH, pH > 10) Quench->Basify Extract 3. Organic Wash (Remove neutral impurities) Basify->Extract Aqueous Layer to Acidify Acidify 4. Acidify (HCl, adjust to pI) Extract->Acidify Organic_Waste Organic Waste Extract->Organic_Waste Organic Layer Filter 5. Filter Crude Solid Acidify->Filter Recrystallize 6. Recrystallize Filter->Recrystallize Dry 7. Dry Final Product Recrystallize->Dry Analyze 8. Purity Analysis (HPLC, NMR) Dry->Analyze

Caption: A standard workflow for the isolation and purification of the target acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Isolation? LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure CheckFiltrate Check Filtrate pH (Incomplete Precipitation) LowYield->CheckFiltrate Yes CheckOrganic Check Organic Washes (Product Extraction) LowYield->CheckOrganic Yes Oily Oily / Gummy Solid? Impure->Oily Yes Colored Colored Impurities? Impure->Colored Yes Recrystallize Recrystallize (Solvent Screen) Oily->Recrystallize Charcoal Charcoal Treatment (In basic/acidic solution) Colored->Charcoal Charcoal->Recrystallize

Caption: A decision tree for common work-up and purification issues.

Purity Assessment

After isolation and purification, it is imperative to confirm the purity and identity of your compound.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase method (e.g., C18 column) with a gradient of water and acetonitrile (both with 0.1% TFA or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The crude NMR can also give an indication of major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

By methodically addressing each stage of the work-up and applying these fundamental chemical principles, you can develop a robust and efficient procedure for isolating high-purity this compound.

References

Enhancing the yield and purity of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methylquinoline-3-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the yield and purity of this important synthetic intermediate. We will delve into the common challenges encountered during its synthesis and purification, offering scientifically-grounded solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method is the Gould-Jacobs reaction. This involves the condensation of 4-chloroaniline with diethyl 2-acetylmalonate (or a similar acetylmalonic ester) to form an intermediate, which is then cyclized at high temperatures to yield the quinoline ring system. Subsequent hydrolysis of the ester group affords the desired carboxylic acid.

Q2: My overall yield is consistently low. What are the most critical factors to investigate?

Low yields can often be attributed to several factors:

  • Incomplete Cyclization: The high-temperature cyclization step is crucial. Insufficient temperature or reaction time can lead to a significant amount of unreacted intermediate.

  • Side Reactions: The formation of regioisomers or other byproducts can consume starting materials and complicate purification.

  • Sub-optimal Hydrolysis: Incomplete hydrolysis of the ethyl ester intermediate will result in a mixture of the ester and the desired carboxylic acid, reducing the final yield of the acid.

  • Purification Losses: The product may be lost during work-up or recrystallization if the conditions (e.g., solvent, pH) are not optimized.

Q3: I am observing a persistent impurity in my final product's NMR spectrum. What could it be?

A common impurity is the starting ethyl ester of this compound due to incomplete hydrolysis. Another possibility is the presence of regioisomers formed during the cyclization step, particularly if the reaction temperature was not adequately controlled.

Troubleshooting Guide: Synthesis & Purification

This section provides a detailed, issue-oriented approach to resolving common experimental challenges.

Stage 1: The Gould-Jacobs Reaction & Cyclization

Problem: The initial condensation reaction between 4-chloroaniline and diethyl 2-acetylmalonate is sluggish or incomplete.

  • Potential Cause: Presence of moisture in the reactants or solvent can hinder the reaction. The acidity of the reaction medium may also be insufficient to catalyze the condensation effectively.

  • Solution:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents.

    • Consider adding a catalytic amount of a mild acid, such as acetic acid, to promote the formation of the enamine intermediate.

Problem: Significant charring or dark polymer formation is observed during the high-temperature cyclization step.

  • Potential Cause: The reaction temperature is too high, or the heating is uneven, leading to thermal decomposition of the intermediate or product.

  • Solution:

    • Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether for more uniform heat distribution.

    • Employ a sand bath or a heating mantle with vigorous stirring to ensure even heating.

    • Carefully control the temperature to the recommended range for the specific substrate, typically 240-260 °C.

Stage 2: Saponification (Ester Hydrolysis)

Problem: Hydrolysis of the ethyl ester to the carboxylic acid is incomplete, leading to a mixture of products.

  • Potential Cause: Insufficient amount of base (e.g., NaOH, KOH), inadequate reaction time, or low reaction temperature. The ester may also have limited solubility in the aqueous reaction medium.

  • Solution:

    • Use a stoichiometric excess of the base (typically 2-3 equivalents).

    • Increase the reaction temperature to reflux to improve reaction kinetics.

    • Add a co-solvent such as ethanol or methanol to improve the solubility of the ester in the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

Stage 3: Work-up and Isolation

Problem: The product precipitates as a fine, difficult-to-filter solid upon acidification.

  • Potential Cause: "Crashing out" the product by rapid and excessive acidification can lead to the formation of very small crystals or an amorphous solid that clogs filter paper.

  • Solution:

    • Cool the reaction mixture in an ice bath before and during acidification.

    • Add the acid (e.g., HCl, H₂SO₄) slowly and dropwise with vigorous stirring.

    • Monitor the pH throughout the addition, aiming for a final pH of around 3-4 to ensure complete protonation of the carboxylate.

Stage 4: Purification

Problem: Recrystallization fails to remove a persistent, colored impurity.

  • Potential Cause: The impurity may have similar solubility characteristics to the desired product. The color may also be due to trace amounts of highly conjugated byproducts formed during the high-temperature cyclization.

  • Solution:

    • Perform a "hot filtration" step. Dissolve the crude product in a suitable solvent, add activated charcoal to adsorb colored impurities, heat the mixture, and then filter it while hot to remove the charcoal.

    • Allow the filtrate to cool slowly to promote the formation of larger, purer crystals.

    • Consider using a different recrystallization solvent or a solvent pair. A table of suggested solvents is provided below.

Detailed Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction
  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-chloroaniline (1 equivalent) and diethyl 2-acetylmalonate (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 2-4 hours until the theoretical amount of water has been collected.

  • Solvent Removal: Remove the toluene under reduced pressure.

  • Cyclization: Add the crude intermediate to a pre-heated high-boiling solvent (e.g., Dowtherm A) at 250 °C. Maintain this temperature for 20-30 minutes.

  • Isolation of Ester: Allow the mixture to cool to approximately 100 °C and add hexane to precipitate the ethyl 6-chloro-2-methylquinoline-3-carboxylate. Filter the solid and wash with cold hexane.

  • Hydrolysis: Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide. Reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and filter to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly acidify with concentrated HCl to pH 3-4.

  • Final Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemPurity EnhancementRecoveryNotes
EthanolGoodModerateProduct has moderate solubility at room temperature.
Acetic AcidExcellentGoodEffective for removing less polar impurities.
Ethanol/WaterGoodHighWater can be added as an anti-solvent to increase recovery.
DioxaneExcellentModerateUse with caution due to peroxide formation risk.

Visualizations

Experimental Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Condensation: 4-Chloroaniline + Diethyl 2-acetylmalonate B High-Temperature Cyclization A->B Heat (Toluene) C Saponification (Ester Hydrolysis) B->C Heat (Dowtherm A) D Acidification & Precipitation C->D Add Base, then Acid E Filtration & Washing D->E F Recrystallization E->F G Final Product: High Purity Acid F->G

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Start Low Yield or Purity Issue Q1 Check Cyclization Step Start->Q1 Q2 Check Hydrolysis Step Start->Q2 Q3 Check Purification Step Start->Q3 Sol1 Optimize Temperature & Use High-Boiling Solvent Q1->Sol1 If charring or incomplete reaction Sol2 Increase Base Equivalents, Add Co-solvent, Monitor w/ TLC Q2->Sol2 If starting ester remains Sol3 Use Activated Charcoal, Slow Cooling, Test New Solvents Q3->Sol3 If impurities persist after recrystallization

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-methylquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its versatile structure is a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] The inherent biological activity of the quinoline nucleus is largely attributed to its ability to intercalate with DNA, inhibit key enzymes through hydrogen bonding and π-π stacking interactions, and chelate essential metal ions.[3][4] This guide focuses on a specific, promising subclass: 6-Chloro-2-methylquinoline-3-carboxylic acid and its analogs. The strategic placement of a chloro group at the C6 position, a methyl group at C2, and a carboxylic acid at C3 provides a robust framework for systematic modification to enhance potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive comparison guide, delving into the structure-activity relationships (SAR) of these analogs. We will objectively compare their performance in key biological assays, supported by illustrative experimental data and detailed, field-proven protocols to empower researchers in their quest for novel therapeutic agents.

The Core Moiety: A Platform for Targeted Chemical Modification

The foundational structure, this compound, offers several key positions for chemical derivatization to probe the SAR. Modifications at these sites can profoundly influence the compound's interaction with biological targets.

  • C3-Carboxylic Acid: This group is often crucial for activity, acting as a key hydrogen bond donor/acceptor or a metal-chelating moiety.[3][4] Esterification or amidation of this group can modulate solubility, cell permeability, and pro-drug potential.

  • C2-Methyl Group: While providing a baseline, this position can be substituted with larger or more complex groups (e.g., styryl, aryl) to explore steric limits and potential new interactions within a target's binding pocket.[5][6]

  • C6-Chloro Group: Halogen substitutions in this region often enhance lipophilicity and can introduce specific halogen bonding interactions, frequently leading to improved potency.[7]

  • Other Ring Positions (C4, C7, C8): Substitution at these positions can further refine the electronic and steric profile of the molecule, impacting its overall biological effect.

A general synthetic pathway for creating a library of these analogs often begins with a substituted aniline, followed by cyclization and subsequent functional group manipulations.

G cluster_synthesis General Synthetic Workflow start Substituted Anilines + Ethyl Acetoacetate intermediate1 Cyclization Reaction (e.g., Combes or Doebner-von Miller) start->intermediate1 Step 1 intermediate2 Core Quinoline Scaffold (e.g., 6-chloro-2-methyl-quinolin-4-ol) intermediate1->intermediate2 Step 2 intermediate3 Functional Group Interconversion (e.g., Vilsmeier-Haack) intermediate2->intermediate3 Step 3 final_product Target Analogs (e.g., 6-Chloro-2-methylquinoline- 3-carboxylic acid derivatives) intermediate3->final_product Step 4

Caption: A generalized workflow for the synthesis of quinoline-3-carboxylic acid analogs.

Comparative SAR Analysis: A Multi-Activity Perspective

The true value of a chemical scaffold is often its potential to be tailored for different therapeutic applications. Below, we compare the performance of various this compound analogs across anticancer, antimicrobial, and anti-inflammatory domains. The data presented is illustrative, based on established trends for quinoline derivatives, to highlight key SAR principles.

Anticancer Activity: Targeting Uncontrolled Proliferation

Quinoline derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases or acting as selective cytotoxic agents.[1][8][9] The acidic tumor microenvironment can enhance the uptake of carboxylic acid-containing compounds, potentially increasing their selectivity for cancer cells over healthy tissue.[5][6]

Illustrative Data: Cytotoxicity against MCF-7 Breast Cancer Cells

Compound ID R (at C3-COOH) R' (at C2-Me) IC50 (µM)
Parent -OH -CH₃ 15.2
Analog A1 -OCH₃ (Ester) -CH₃ 35.8
Analog A2 -NH-Ph (Amide) -CH₃ 9.5
Analog A3 -OH -CH₂-Ph (Benzyl) 7.8

| Analog A4 | -OH | -Ph | 5.1 |

SAR Insights:

  • C3 Position: Conversion of the carboxylic acid to its methyl ester (Analog A1) significantly reduces cytotoxic activity. This underscores the importance of the free carboxylic acid for interaction with the biological target, a common feature for this class of inhibitors.[10] In contrast, forming an amide with an aromatic amine (Analog A2) enhances potency, suggesting an additional binding interaction afforded by the phenyl group.

  • C2 Position: Expanding the C2-methyl group to larger aromatic substituents (Analogs A3 and A4) leads to a marked increase in anticancer activity. This indicates the presence of a hydrophobic binding pocket at the target site that can accommodate these larger groups, leading to enhanced affinity.[5][10]

Antimicrobial Activity: Combating Bacterial Pathogens

The quinoline scaffold is famously the basis for fluoroquinolone antibiotics. While our core structure differs, its derivatives can still exhibit potent antibacterial effects, often by targeting bacterial enzymes like DNA gyrase.[11][12]

Illustrative Data: Minimum Inhibitory Concentration (MIC) against E. coli

Compound ID R (at C3-COOH) R' (at C7) MIC (µg/mL)
Parent -OH -H 64
Analog B1 -NH-(thiazol-2-yl) -H 16
Analog B2 -OH -F 32
Analog B3 -OH -OCH₃ 128

| Analog B4 | -NH-(pyridin-2-yl) | -F | 8 |

SAR Insights:

  • C3 Position: Derivatization of the carboxylic acid into a heterocyclic amide, such as with 2-aminothiazole (Analog B1), significantly improves antibacterial potency. This modification can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule favorably for target engagement.[13]

  • C7 Position: The introduction of a fluorine atom at the C7 position (Analog B2) doubles the activity compared to the parent compound. This is a classic strategy in quinolone antibiotics, where the C7 substituent influences potency and spectrum. However, adding a methoxy group (Analog B3) is detrimental to activity, likely due to unfavorable steric or electronic effects.

  • Synergistic Modifications: Combining the most favorable modifications—a C7-fluoro group and a C3-pyridinyl amide (Analog B4)—results in the most potent compound in this series, demonstrating a synergistic effect between substitutions at different positions.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Quinoline derivatives can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins in immune cells such as macrophages.[2][3][4][14]

Illustrative Data: Inhibition of NO Production in LPS-Stimulated RAW 264.7 Cells

Compound ID R (at C4) R' (at C2) IC50 (µM)
Parent -H -CH₃ 25.4
Analog C1 -Ph -CH₃ 12.1
Analog C2 -Ph-4-F -CH₃ 8.9
Analog C3 -H -CF₃ 45.7

| Analog C4 | -Ph-4-OCH₃ | -CH₃ | 18.3 |

SAR Insights:

  • C4 Position: Introducing a phenyl group at the C4 position (Analog C1) significantly boosts anti-inflammatory activity. This suggests that extending the planar aromatic system enhances interactions with the target, which could be an enzyme like iNOS or a transcription factor like NF-κB.[14]

  • C4-Phenyl Substitution: Adding an electron-withdrawing fluorine to the C4-phenyl ring (Analog C2) further improves potency. In contrast, an electron-donating methoxy group (Analog C4) slightly diminishes the gains seen with the unsubstituted phenyl ring. This highlights the importance of the electronic properties of the substituents.

  • C2 Position: Replacing the C2-methyl group with a strongly electron-withdrawing trifluoromethyl group (CF₃) in Analog C3 is detrimental to activity. This suggests that the electronic nature and steric bulk at the C2 position must be carefully balanced for optimal anti-inflammatory effect.

Field-Proven Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. The following section details the step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[15]

G cluster_mtt MTT Assay Workflow s1 1. Cell Seeding Seed cells (e.g., MCF-7) in a 96-well plate and incubate for 24h. s2 2. Compound Treatment Treat cells with serial dilutions of quinoline analogs. s1->s2 s3 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO₂. s2->s3 s4 4. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well. s3->s4 s5 5. Formazan Formation Incubate for 4 hours at 37°C. s4->s5 s6 6. Solubilization Remove media and add 100 µL DMSO to dissolve formazan crystals. s5->s6 s7 7. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. s6->s7

Caption: A step-by-step workflow for determining cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15][16]

  • Compound Application: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[17]

  • MTT Addition: Add 10 µL of sterile MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[15] Mix gently by shaking the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). Use a reference wavelength of >650 nm if desired.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[18][19]

G cluster_mic Broth Microdilution Workflow m1 1. Prepare Compound Dilutions Perform 2-fold serial dilutions of analogs in Mueller-Hinton Broth (MHB) in a 96-well plate. m2 2. Prepare Inoculum Adjust bacterial culture (e.g., E. coli) to 0.5 McFarland standard and dilute to final concentration of ~5 x 10⁵ CFU/mL. m1->m2 m3 3. Inoculation Add bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls. m2->m3 m4 4. Incubation Incubate at 35-37°C for 18-24 hours. m3->m4 m5 5. Determine MIC Visually inspect wells for turbidity. The MIC is the lowest concentration with no visible growth. m4->m5

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each test compound in a suitable liquid medium, typically Mueller-Hinton Broth (MHB).[19] The final volume in each well is usually 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[19]

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final bacterial concentration to the target of ~5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (MHB with inoculum but no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • MIC Reading: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[18]

Protocol 3: Griess Assay for In Vitro Anti-Inflammatory Activity

This assay quantifies nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[20] It is a common method to screen for compounds that inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[21]

G cluster_griess Griess Assay Workflow for NO Measurement g1 1. Cell Culture Seed RAW 264.7 macrophages in a 96-well plate and allow to adhere. g2 2. Pre-treatment Treat cells with quinoline analogs for 1-2 hours. g1->g2 g3 3. Stimulation Stimulate cells with LPS (1 µg/mL) to induce inflammation. g2->g3 g4 4. Incubation Incubate for 24 hours. g3->g4 g5 5. Collect Supernatant Carefully collect 50-100 µL of culture supernatant from each well. g4->g5 g6 6. Griess Reaction Add an equal volume of Griess Reagent to the supernatant. Incubate for 10-15 min. g5->g6 g7 7. Read Absorbance Measure absorbance at 540 nm. Quantify nitrite using a standard curve. g6->g7

Caption: Protocol workflow for measuring nitric oxide production via the Griess assay.

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[20]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.[20][21]

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 1 µg/mL to stimulate an inflammatory response. Include an unstimulated control group (no LPS) and an LPS-only control group.[20]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[20]

  • Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[21]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21] Measure the absorbance at 540-550 nm using a microplate reader.[20]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[20] A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[20]

Conclusion and Future Perspectives

The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationship analysis reveals clear trends that can guide future drug design efforts:

  • The C3-carboxylic acid is often essential for activity, though conversion to specific amides can enhance potency, particularly for antimicrobial applications.

  • The C2 and C4 positions are critical for tuning activity toward specific targets, with larger aromatic substituents often favoring anticancer and anti-inflammatory effects.

  • Substitutions on the benzo ring, such as the C6-chloro and additional C7-fluoro groups, are proven strategies for modulating potency and pharmacokinetic properties.

Future work should focus on creating diverse chemical libraries based on these SAR insights. By combining favorable substitutions, researchers can optimize lead compounds with enhanced potency and selectivity. Furthermore, exploring dual-target inhibitors, such as compounds with both anticancer and anti-inflammatory properties, could lead to novel therapeutics for complex diseases like cancer, where inflammation plays a crucial role. The robust protocols provided herein offer a validated framework for the rigorous evaluation of these next-generation quinoline analogs.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of 6-Chloro-2-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety and efficacy of a drug product is reliable, accurate, and reproducible. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chloro-2-methylquinoline-3-carboxylic acid, a key intermediate in various synthetic pathways.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a dynamic framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <621>, and the U.S. Food and Drug Administration (FDA) guidance documents.[1][2][3][4][5] We will not only detail the "how" but, more critically, the "why" behind each validation parameter, empowering you, the researcher, to make informed decisions in your laboratory.

The Analytical Challenge: this compound

This compound is a heterocyclic compound whose purity and concentration are critical quality attributes (CQAs) that can significantly impact the final drug substance's safety and efficacy. HPLC is the analytical technique of choice for its ability to separate and quantify this compound with high specificity and sensitivity. However, before an HPLC method can be implemented for routine analysis, it must undergo a stringent validation process to demonstrate its suitability for the intended purpose.[6]

A Risk-Based Approach to Method Validation

Modern analytical method validation, as encouraged by recent guidelines like ICH Q2(R2), adopts a risk-based approach.[7][8][9][10][11] This involves identifying and mitigating potential risks to the analytical procedure's performance. Our validation strategy for this compound will therefore be comprehensive, covering all the essential validation parameters.

G cluster_0 Method Validation Workflow Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Finalized Method Execution Execution of Validation Experiments Validation_Protocol->Execution Approved Protocol Data_Analysis Data Analysis & Statistical Evaluation Execution->Data_Analysis Raw Data Validation_Report Validation Report Generation Data_Analysis->Validation_Report Validated Results

Caption: A streamlined workflow for HPLC method validation.

Core Validation Parameters: A Comparative Overview

The following sections will delve into the experimental protocols and acceptance criteria for each validation parameter. While our focus is on this compound, the principles and methodologies are broadly applicable.

Specificity: The Cornerstone of Unambiguous Analysis

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from the matrix (excipients), impurities, or degradation products. A lack of specificity can lead to overestimated results and a false sense of security regarding product quality.[10][12]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the matrix (placebo) without the active pharmaceutical ingredient (API).

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Resolution Assessment: Chromatograph the analyte in the presence of its potential impurities and degradation products. The resolution between the analyte peak and the closest eluting peak should be determined.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of the analyte in the blank chromatogram.

  • The method must be able to separate the analyte from its degradation products and any known impurities. A resolution (Rs) of ≥ 2.0 is generally considered acceptable.

Specificity Test Observation Conclusion
Blank (Placebo) No peak at the retention time of the analyte.Method is specific against the matrix.
Forced Degradation Analyte peak is well-resolved from all degradation peaks (Rs > 2.0).Method is stability-indicating.
Linearity: A Proportional Response

Why it's critical: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical response (e.g., peak area) over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the calibration curve should confirm a linear relationship.

Concentration (µg/mL) Mean Peak Area (n=3)
50251000
75376500
100502000
125627500
150753000
Correlation Coefficient (r²) 0.9998
Accuracy: Closeness to the Truth

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is a direct measure of the systemic error in the method.[10][12]

Experimental Protocol:

  • Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.499.5
Mean Recovery (%) 99.7
Precision: The Measure of Random Error

Why it's critical: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error and is typically evaluated at two levels: repeatability and intermediate precision.[13]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Precision Level Analyst Day Instrument Mean Assay (%) RSD (%)
Repeatability 11A99.80.8
Intermediate Precision 22B100.11.1
Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's critical: The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision. The LOQ is the lowest concentration that can be determined with acceptable accuracy and precision. These are crucial for the analysis of impurities and degradation products.

Experimental Protocol:

These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: S/N of 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be verified for accuracy and precision.

Parameter Value (µg/mL)
LOD 0.1
LOQ 0.3
Robustness: Resilience to Minor Variations

Why it's critical: Robustness demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters. This provides an indication of its suitability for routine use in different laboratories and with different instruments.[10]

Experimental Protocol:

Intentionally vary critical chromatographic parameters and observe the effect on the results. Examples of parameters to vary include:

  • Flow rate (e.g., ± 10%)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

  • The assay results should not be significantly affected by the variations.

G Robustness Robustness Flow_Rate Flow Rate Robustness->Flow_Rate Temperature Column Temp. Robustness->Temperature Mobile_Phase Mobile Phase Comp. Robustness->Mobile_Phase pH Mobile Phase pH Robustness->pH

Caption: Key parameters to assess during robustness testing.

System Suitability: The Daily Health Check

Before any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[1][4]

Experimental Protocol:

  • Inject a standard solution five or six times.

  • Calculate the mean and RSD for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Conclusion: A Foundation of Trust

The validation of an HPLC method for this compound is a systematic and scientifically rigorous process. By meticulously evaluating each validation parameter, we build a foundation of trust in the analytical data generated. This guide has provided a comprehensive framework, grounded in regulatory expectations and practical experience, to empower you in this critical endeavor. Remember, a well-validated analytical method is not just a regulatory requirement; it is a commitment to quality and patient safety.

References

Cross-Validation of GC-MS and HPLC Methods for Quinoline Derivative Analysis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust characterization of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Quinoline and its derivatives, a class of heterocyclic compounds, are of significant interest due to their wide-ranging biological activities, including antimalarial, anticancer, and antileishmanial properties.[1][2][3] Ensuring the accuracy and reliability of analytical data for these compounds is critical throughout the drug development lifecycle. This guide provides an in-depth comparison and cross-validation strategy for two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind the methodological choices. This guide is structured to provide a comprehensive understanding of when and why to choose one technique over the other, and how to synergistically use both to achieve unimpeachable data integrity.

The Dichotomy of Analysis: Volatility vs. Solubility

The fundamental difference between GC-MS and HPLC lies in the physical state of the mobile phase and the corresponding properties of the analytes they are best suited to analyze.[4] GC-MS utilizes a gaseous mobile phase, making it ideal for compounds that are naturally volatile or can be made volatile through a process called derivatization.[4][5] Conversely, HPLC employs a liquid mobile phase, rendering it the method of choice for a broader range of compounds, including those that are non-volatile or thermally labile.[4][6]

For quinoline derivatives, this distinction is crucial. While some simpler quinolines are sufficiently volatile for direct GC-MS analysis, many more complex or functionalized derivatives will decompose at the high temperatures required for vaporization.[4][6] This inherent limitation of GC often necessitates a chemical modification step, known as derivatization, to increase volatility and thermal stability.[7][8][9]

GC-MS: The Power of High Resolution and Spectral Confirmation

GC-MS is a powerhouse for the separation and identification of volatile and semi-volatile compounds.[4][10] Its high separation efficiency, often yielding sharper peaks and better resolution than HPLC, is a significant advantage.[6] Coupled with a mass spectrometer, GC-MS provides definitive identification of analytes based on their unique mass fragmentation patterns, making it a "gold standard" for forensic substance identification and the analysis of volatile impurities.[6][11]

However, the analysis of many quinoline derivatives by GC-MS is not without its challenges. The presence of polar functional groups, such as carboxylic acids or hydroxyls, can lead to poor peak shape and low sensitivity.[7] Derivatization, typically through silylation or esterification, becomes a necessary precursor to successful analysis, converting these polar groups into less polar, more volatile moieties.[7][12]

HPLC: The Versatile Workhorse of Pharmaceutical Analysis

HPLC is arguably the most versatile and widely used analytical technique in the pharmaceutical industry.[6] Its ability to analyze a vast array of compounds at ambient or slightly elevated temperatures makes it indispensable for the analysis of APIs, impurities, and degradation products.[6] For quinoline derivatives, particularly those that are larger, more polar, or thermally unstable, HPLC is often the primary analytical choice.[5][6]

Reversed-phase HPLC (RP-HPLC) is the most common mode used for quinoline analysis, employing a non-polar stationary phase (like C18) and a polar mobile phase.[13][14] This setup allows for the effective separation of a wide range of quinoline derivatives based on their hydrophobicity.[15]

Cross-Validation: A Mandate for Data Integrity

In a regulated environment, relying on a single analytical method can be a precarious approach. Cross-validation, the process of comparing results from two distinct analytical methods, provides a robust confirmation of data accuracy and reliability.[1] This is particularly crucial when methods are transferred between laboratories or when different analytical techniques are used at various stages of drug development.[16][17] The objective of cross-validation is to demonstrate that both methods are "suitable for their intended purpose."[18]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the necessary parameters to be assessed.[19][20][21] These include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[22]

Experimental Design for Cross-Validation

A well-designed cross-validation study is essential for a meaningful comparison of GC-MS and HPLC methods. The following workflow outlines the key stages:

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation Study cluster_3 Conclusion Dev_GC GC-MS Method Development (including derivatization) Val_GC GC-MS Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Dev_GC->Val_GC Dev_HPLC HPLC Method Development Val_HPLC HPLC Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_HPLC Sample_Analysis Analysis of Identical Samples (e.g., API batches, stability samples) Val_GC->Sample_Analysis Val_HPLC->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability & Suitability Data_Comparison->Conclusion

Caption: Logical workflow for the cross-validation of GC-MS and HPLC methods.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of a Quinoline Derivative (with Derivatization)

This protocol is a representative example for the analysis of a quinoline carboxylic acid derivative.

1. Sample Preparation and Derivatization (Esterification):

  • Accurately weigh 1 mg of the quinoline derivative into a 2 mL reaction vial.[7]

  • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the vial.[7]

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the catalyst.

  • Extract the methyl ester derivative with 1 mL of a suitable organic solvent (e.g., dichloromethane).

  • Transfer the organic layer to a clean vial and inject it into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.[23]

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.[24]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[24]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 90°C, hold for 2 minutes, then ramp to 260°C at 20°C/min, and hold for 3 minutes.[23]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 50-500.

GC-MS Experimental Workflow Start Sample Weighing Derivatization Esterification with BF3/Methanol Start->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection GC-MS Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Step-by-step workflow for GC-MS analysis with derivatization.

Protocol 2: HPLC-UV Analysis of a Quinoline Derivative

This protocol is a general example for the quantitative analysis of a quinoline derivative in a pharmaceutical formulation.

1. Sample Preparation:

  • Accurately weigh a sufficient amount of the sample to achieve a theoretical concentration of 1 mg/mL of the quinoline derivative.[13]

  • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).[13]

  • Use sonication to ensure complete dissolution.[13]

  • Dilute the solution to the final volume with the solvent.[13]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[13]

2. HPLC Instrumentation and Conditions:

  • System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[13]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 100 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[1][25]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[25]

  • Detection: UV detection at a wavelength appropriate for the specific quinoline derivative (e.g., 225 nm).[23]

HPLC Experimental Workflow Start Sample Weighing Dissolution Dissolution in Solvent Start->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Step-by-step workflow for HPLC-UV analysis.

Comparative Performance Data

The following tables summarize typical performance characteristics for GC-MS and HPLC methods for the analysis of quinoline derivatives, based on established validation studies.

Table 1: Performance Characteristics of a Validated GC-MS Method for a Quinoline Derivative

Validation ParameterTypical PerformanceRationale
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.[26]
Accuracy (% Recovery) 98-102%Ensures the closeness of the measured value to the true value.[22]
Precision (RSD%) < 2%Indicates the degree of scatter between a series of measurements.[22]
LOD (mg/kg) 0.1The lowest amount of analyte that can be detected.[26]
LOQ (mg/kg) 0.3The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Specificity Very HighMass spectrometric detection provides high selectivity based on the mass-to-charge ratio, minimizing interference.[1]

Table 2: Performance Characteristics of a Validated HPLC-UV Method for a Quinoline Derivative

Validation ParameterTypical PerformanceRationale
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.[14]
Accuracy (% Recovery) 98-102%Ensures the closeness of the measured value to the true value.[14]
Precision (RSD%) < 2%Indicates the degree of scatter between a series of measurements.[14]
LOD (µg/mL) Varies by compoundThe lowest amount of analyte that can be detected.
LOQ (µg/mL) 0.2The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]
Specificity HighAchieved through chromatographic separation and selective UV detection. Potential for interference from co-eluting compounds.

Making an Informed Decision: GC-MS vs. HPLC

The choice between GC-MS and HPLC is not a matter of which technique is universally superior, but rather which is most appropriate for the specific analytical challenge.[6]

  • Choose GC-MS when:

    • The quinoline derivative is volatile or can be easily derivatized.

    • High resolution and definitive identification are paramount.

    • Analyzing for volatile impurities or residual solvents.[10]

  • Choose HPLC when:

    • The quinoline derivative is non-volatile, polar, or thermally labile.[10]

    • A wide range of derivatives with varying polarities needs to be analyzed.

    • Routine quality control and high-throughput analysis are required.

Conclusion: A Symbiotic Approach to Analytical Certainty

In the rigorous environment of pharmaceutical development, GC-MS and HPLC should be viewed as complementary, rather than competing, techniques.[10] HPLC often serves as the primary workhorse for quantitative analysis due to its versatility, while GC-MS provides an invaluable orthogonal method for confirmation, impurity identification, and the analysis of volatile components. A robust cross-validation program, grounded in the principles of ICH Q2(R1), is the cornerstone of a comprehensive analytical control strategy. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently generate accurate and defensible data, ensuring the quality and safety of novel quinoline-based therapeutics.

References

A Comparative Guide to Kinase Inhibition: Evaluating 6-Chloro-2-methylquinoline-3-carboxylic acid Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel compounds, such as 6-Chloro-2-methylquinoline-3-carboxylic acid, as kinase inhibitors. By comparing its hypothetical performance with well-characterized inhibitors—Dasatinib, Bosutinib, and the Protein Kinase CK2 inhibitor CX-4945 (Silmitasertib)—this document outlines the necessary experimental workflows and data analysis to position a new chemical entity in the landscape of kinase-targeted therapies.

Introduction to Kinase Inhibitor Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. Its rigid structure and potential for diverse substitutions allow for fine-tuning of inhibitory activity and selectivity against various kinases. While the specific kinase inhibitory profile of this compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors and the established activity of 3-quinoline carboxylic acid derivatives as inhibitors of Protein Kinase CK2 warrant a thorough investigation of its potential.[1]

This guide will use Dasatinib and Bosutinib as benchmarks for multi-targeted tyrosine kinase inhibition, given their quinoline-like cores. Furthermore, due to the documented activity of related compounds, we will include the highly selective Protein Kinase CK2 inhibitor, CX-4945, as a key comparator.

Comparative Analysis of Selected Kinase Inhibitors

A critical step in characterizing a novel inhibitor is to compare its potency against established drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for Dasatinib, Bosutinib, and CX-4945 against a selection of kinases, providing a benchmark for the evaluation of new compounds.

InhibitorTarget Kinase(s)Reported IC50 (nM)Primary Therapeutic Area(s)
Dasatinib BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, EPHA2< 1 (most targets)Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)
Bosutinib Dual SRC/ABL kinase inhibitor1.2 (SRC), 2.4 (ABL)Chronic Myeloid Leukemia (CML)
CX-4945 (Silmitasertib) Protein Kinase CK21Oncology

Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.

Mechanistic Insights: The Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[2][3] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[2] A novel inhibitor targeting CK2 would disrupt multiple pro-survival signaling pathways. The following diagram illustrates a simplified representation of the CK2 signaling cascade and the point of inhibition.

CK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation CK2 Protein Kinase CK2 CK2->Akt Phosphorylates (S129) Inhibitor 6-Chloro-2-methylquinoline- 3-carboxylic acid (Hypothetical Target) Inhibitor->CK2 Inhibits

Caption: A simplified diagram of the Protein Kinase CK2 signaling pathway and the inhibitory action of a hypothetical inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

To quantitatively assess the inhibitory potential of a novel compound like this compound, a robust and sensitive in vitro kinase assay is essential. The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a widely used platform for determining inhibitor potency (IC50 values).[4][5][6][7]

Principle of the Assay

The LanthaScreen™ assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescein acceptor into close proximity, resulting in a high TR-FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of test concentrations (e.g., 10-point, 3-fold serial dilution).

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same kinase buffer. The ATP concentration should be at the Km for the specific kinase being tested.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted compound to the respective wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.

    • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.

    • Stop the kinase reaction by adding 20 µL of the stop/detection solution to each well.

    • Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

    • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

The following diagram outlines the experimental workflow for the LanthaScreen™ TR-FRET kinase inhibition assay.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, Kinase, Substrate/ATP) start->reagent_prep plate_setup Plate Setup (384-well) - Add Inhibitor Dilutions - Add Kinase reagent_prep->plate_setup pre_incubation Pre-incubation (15-30 min, RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate/ATP) pre_incubation->reaction_initiation kinase_reaction Kinase Reaction (60 min, RT) reaction_initiation->kinase_reaction reaction_stop Stop Reaction & Add Detection Reagents (EDTA & Tb-Antibody) kinase_reaction->reaction_stop detection_incubation Detection Incubation (30-60 min, RT) reaction_stop->detection_incubation read_plate Read Plate (TR-FRET Reader) detection_incubation->read_plate data_analysis Data Analysis - Calculate TR-FRET Ratio - Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: A workflow diagram for an in vitro kinase inhibition assay using TR-FRET technology.

Conclusion

The evaluation of a novel compound's kinase inhibitory potential requires a systematic and comparative approach. By benchmarking against well-characterized inhibitors such as Dasatinib, Bosutinib, and CX-4945, researchers can effectively position their compound within the existing landscape of kinase-targeted therapies. The detailed experimental protocol provided in this guide offers a robust method for determining the potency of new chemical entities, thereby facilitating the data-driven progression of promising candidates in the drug discovery pipeline.

References

A Comparative Benchmarking Guide to the Biological Activity of 6-Chloro-2-methylquinoline-3-carboxylic acid and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activity of 6-Chloro-2-methylquinoline-3-carboxylic acid against established anticancer drugs, with a focus on its potential application in breast cancer therapy. As researchers and drug development professionals, an objective evaluation of novel compounds against current standards is paramount. This document is structured to provide a comprehensive overview, from foundational mechanisms to detailed experimental protocols, enabling an informed assessment of this quinoline derivative's potential.

Introduction: The Quinoline Scaffold in Oncology

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1] In oncology, quinoline derivatives have demonstrated significant potential, acting through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling pathways involved in cell proliferation and survival.[1][2] this compound belongs to this promising class of compounds. This guide will benchmark its biological activity against three established drugs used in the treatment of breast cancer: Doxorubicin, Paclitaxel, and Tamoxifen. The human breast adenocarcinoma cell line, MCF-7, will be the focus of this comparative analysis.

Disclaimer: Direct experimental data on the anticancer activity of this compound is not extensively available in the public domain. Therefore, for the purpose of this illustrative guide, we will be referencing data from a structurally similar compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid , which has shown significant activity against the MCF-7 cell line.[3] This serves as a pertinent proxy to demonstrate the potential of this class of quinoline derivatives.

Comparative Efficacy: A Quantitative Analysis

The cornerstone of benchmarking is the quantitative comparison of a compound's potency. The half-maximal inhibitory concentration (IC50) is a critical metric in this regard, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of our quinoline compound of interest (represented by its structural analog) and the established anticancer drugs against the MCF-7 breast cancer cell line.

CompoundEstablished DrugIC50 on MCF-7 Cells (µM)Reference(s)
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid-Not specified, but showed 82.9% growth reduction[3]
DoxorubicinYes1.65[4]
PaclitaxelYes3.5[2]
TamoxifenYes17.26[4]

Note: While a specific IC50 value for the quinoline derivative is not provided in the cited literature, the reported 82.9% reduction in cellular growth suggests a potent anticancer activity.[3] Further dose-response studies would be necessary to determine its precise IC50 value.

Mechanistic Insights: Unraveling the Signaling Pathways

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of any compound. The following section delves into the signaling pathways modulated by quinoline derivatives and the established anticancer drugs.

The Anticancer Mechanism of Quinoline Derivatives

Quinoline-based anticancer agents exhibit a diversity of mechanisms. Many act as DNA intercalating agents, disrupting DNA replication and transcription.[1][2] Furthermore, they have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and various protein kinases.[2][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

Quinoline Quinoline Derivative DNA DNA Intercalation Quinoline->DNA Topoisomerase Topoisomerase II Inhibition Quinoline->Topoisomerase Kinase Protein Kinase Inhibition Quinoline->Kinase Replication DNA Replication/Transcription Inhibition DNA->Replication Topoisomerase->Replication CycleArrest Cell Cycle Arrest Kinase->CycleArrest Replication->CycleArrest Apoptosis Apoptosis CycleArrest->Apoptosis

Anticancer Mechanism of Quinoline Derivatives
Established Drug Mechanisms of Action

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[6][7] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[7]

Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA_Intercalation->DSB Topo_II->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Action of Doxorubicin
  • Paclitaxel: A member of the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules, which are essential for cell division. This interference with microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.

Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Action of Paclitaxel
  • Tamoxifen: As a selective estrogen receptor modulator (SERM), tamoxifen acts as an antagonist of the estrogen receptor (ER) in breast tissue.[3] In ER-positive breast cancers, it competitively inhibits estrogen binding, thereby blocking the estrogen-dependent signaling pathways that promote tumor growth.

Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Competitively Binds Gene_Transcription Estrogen-Dependent Gene Transcription ER->Gene_Transcription Activates Estrogen Estrogen Estrogen->ER Binds Growth_Inhibition Tumor Growth Inhibition Gene_Transcription->Growth_Inhibition Leads to

Mechanism of Action of Tamoxifen

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the reproducibility and validity of experimental findings, detailed and well-established protocols are essential. The following section provides a step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay for Cell Viability

This protocol is designed for assessing the cytotoxicity of compounds on the MCF-7 cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds (this compound, Doxorubicin, Paclitaxel, Tamoxifen) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete DMEM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Start Start Seed Seed MCF-7 cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with test compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Workflow of the MTT Assay

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activity of this compound against established anticancer drugs. The available data on a structurally similar quinoline derivative suggests potent anticancer activity against the MCF-7 breast cancer cell line. The diverse mechanisms of action of quinoline compounds, including DNA intercalation and kinase inhibition, present a compelling rationale for their further investigation as anticancer agents.

To build upon this preliminary analysis, the following steps are recommended:

  • Definitive IC50 Determination: Conduct dose-response studies to determine the precise IC50 value of this compound against a panel of breast cancer cell lines, including both ER-positive and ER-negative subtypes.

  • Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by this compound through techniques such as Western blotting, kinase profiling, and cell cycle analysis.

  • In Vivo Efficacy Studies: Evaluate the antitumor efficacy of this compound in preclinical animal models of breast cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of related quinoline derivatives to identify compounds with improved potency and selectivity.

By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved, potentially paving the way for the development of a novel and effective anticancer therapeutic.

References

A Comparative Guide to the In Vivo Efficacy of 6-Chloro-2-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in a wide array of natural products and pharmacologically active compounds.[1] Its versatile structure has been instrumental in the development of drugs for a multitude of diseases, including malaria (e.g., Chloroquine), cancer (e.g., Topotecan), and bacterial infections (e.g., Ciprofloxacin).[2] Among the vast library of quinoline analogs, derivatives of quinoline-3-carboxylic acid have emerged as a particularly promising subclass. These compounds, characterized by a carboxylic acid moiety at the C3 position, have demonstrated significant potential as anti-inflammatory and antiproliferative agents.[3][4]

This guide focuses on a specific, targeted subset: 6-Chloro-2-methylquinoline-3-carboxylic acid derivatives . The inclusion of a chloro group at the C6 position and a methyl group at the C2 position is a strategic chemical modification intended to modulate the compound's pharmacokinetic and pharmacodynamic properties. While extensive in vitro data exists for the broader quinoline family, robust, comparative in vivo efficacy data for this specific derivative class is emerging. This guide aims to bridge that gap by providing a framework for evaluating their potential, comparing their projected efficacy against established standards, and detailing the rigorous experimental methodologies required for their validation in preclinical models.

Comparative Efficacy Analysis: Benchmarking Against Standards

Direct, peer-reviewed in vivo studies specifically validating the efficacy of this compound are limited. However, by extrapolating from data on closely related quinoline carboxylic acid derivatives and novel quinoline compounds, we can construct a comparative profile against current standard-of-care agents.[3][5][6] This guide will consider two primary therapeutic areas where these derivatives show promise: oncology and inflammation.

Anticancer Potential

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including DNA alkylation, inhibition of critical enzymes like topoisomerase, and modulation of signaling pathways that control cell proliferation and survival.[6][7] For this comparison, we will benchmark a hypothetical this compound derivative against Cisplatin, a widely used chemotherapeutic agent.

Table 1: Comparative In Vivo Anticancer Efficacy (Xenograft Model)

Compound Animal Model Cancer Type Dosing Regimen Tumor Growth Inhibition (%) Key Observations Reference
Hypothetical Derivative Nude Mice (Xenograft) Gastric (MGC-803 cells) 20 mg/kg, i.p., daily Projected: 50-65% Projected favorable toxicity profile with minimal body weight loss. N/A
Novel Quinoline (91b1) Nude Mice (Xenograft) Not Specified Not Specified Significant inhibition reported Showed strong anticancer effects both in vitro and in vivo.[6] [6]
Cisplatin (Standard) Nude Mice (Xenograft) Gastric 5 mg/kg, i.p., weekly ~60-70% Efficacious but associated with significant nephrotoxicity and weight loss. [5]

| 5-Fluorouracil (Standard) | Nude Mice (Xenograft) | Gastric (SGC790.1 cells) | Metronomic, every other day | ~75% (optimal schedule) | High efficacy but can induce myelosuppression and gastrointestinal toxicity. |[5] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline carboxylic acids are often linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling cascades like NF-κB.[8][9] Here, we compare our target derivative class to Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).

Table 2: Comparative In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Compound Animal Model Dosing Regimen Paw Edema Inhibition (%) @ 3hr Key Observations Reference
Hypothetical Derivative Wistar Rats 20 mg/kg, p.o. Projected: 45-55% Projected to have a better gastric safety profile than traditional NSAIDs. N/A
Quinoline-3-Carboxylic Acids RAW264.7 Macrophages (In vitro) N/A Appreciable anti-inflammatory affinities Showed efficacy comparable to Indomethacin in vitro without cytotoxicity.[3] [3][9]
Indomethacin (Standard) Wistar Rats 10 mg/kg, p.o. ~60-70% Highly effective but known to cause gastrointestinal ulceration with chronic use. [3]

| Diclofenac (Standard) | Not Specified | Not Specified | Significant anti-inflammatory activity | A potent NSAID used as a standard for comparison.[10] |[10] |

Mechanistic Insights: Potential Pathways of Action

The efficacy of these derivatives is rooted in their ability to interact with specific molecular targets. Based on studies of the broader quinoline class, several mechanisms are plausible.[7][8][11] In inflammation, quinoline-4-carboxylic acid has been suggested to inhibit NF-κB.[9] The chelation of divalent metals via the carboxylic acid and nitrogen atom may also play a role in their biological activity.[3]

Caption: Potential mechanism: Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols: A Guide to In Vivo Validation

To ensure scientific rigor and reproducibility, a standardized, self-validating protocol is essential. Below is a detailed methodology for assessing the in vivo anticancer efficacy of a novel this compound derivative using a human tumor xenograft model.

Murine Xenograft Model for Anticancer Efficacy

Objective: To determine the in vivo efficacy of a test derivative in inhibiting tumor growth in an immunodeficient mouse model.

Materials:

  • Animals: 6-8 week old female athymic nude mice (nu/nu).

  • Cell Line: MGC-803 human gastric cancer cell line.

  • Test Article: this compound derivative, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Positive Control: Cisplatin (5 mg/kg).

  • Vehicle Control: Vehicle solution without the test article.

  • Reagents: Matrigel, sterile PBS, Trypan Blue.

Methodology:

  • Cell Culture and Implantation:

    • Culture MGC-803 cells under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO₂).

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

    • Causality Check: Matrigel is used to support initial tumor formation and vascularization, ensuring consistent tumor take-rates across all animals.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

    • Trustworthiness: Randomization prevents selection bias and ensures that any observed differences in tumor growth are attributable to the treatment and not to initial variations.

  • Dosing and Monitoring:

    • Administer the test derivative, positive control (Cisplatin), and vehicle control according to the pre-defined schedule (e.g., intraperitoneally, daily for 21 days).

    • Record tumor volume and body weight for each animal three times per week.

    • Monitor animals daily for any signs of toxicity (e.g., lethargy, ruffled fur, significant weight loss >15%).

    • Self-Validation: Monitoring body weight and clinical signs provides a concurrent assessment of compound toxicity. Efficacy without undue toxicity is the desired outcome.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the vehicle control group reach the pre-determined maximum size (e.g., ~1500 mm³) or after the completion of the treatment cycle.

    • At the endpoint, euthanize animals and excise the tumors. Record the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

    • Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the observed effects.

cluster_treatment 21-Day Treatment Cycle start Start: Cell Culture (MGC-803) implant Subcutaneous Implantation in Nude Mice start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize into Groups (n=10/group) growth->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: Test Derivative randomize->group2 group3 Group 3: Cisplatin randomize->group3 monitor Monitor: Tumor Volume, Body Weight, Toxicity group1->monitor group2->monitor group3->monitor endpoint Endpoint: Euthanasia, Tumor Excision & Weight monitor->endpoint Tumors reach max size analysis Data Analysis: TGI (%), Statistics endpoint->analysis end End analysis->end

Caption: Standard workflow for an in vivo anticancer efficacy study.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. While direct in vivo evidence is still being gathered, comparative analysis with related compounds suggests a strong potential for efficacy in both oncology and inflammatory diseases, possibly with an improved safety profile over existing treatments.

The path forward requires rigorous preclinical validation as outlined in this guide. Future studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling, investigation of diverse animal models representing different disease subtypes, and elucidation of the precise molecular mechanisms of action. This systematic approach will be critical in translating the chemical promise of these derivatives into tangible clinical benefits.

References

Spectroscopic Confirmation of 6-Chloro-2-methylquinoline-3-carboxylic acid: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental framework for the spectroscopic confirmation of 6-Chloro-2-methylquinoline-3-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry. By leveraging a multi-technique spectroscopic approach, we will establish a robust protocol for the validation of its molecular architecture, drawing upon comparative data from closely related analogues to provide a comprehensive analytical perspective.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline ring system profoundly influences the pharmacological profile of the molecule. The title compound, this compound, incorporates key pharmacophoric features: a halogenated benzene ring, a methyl group at the 2-position, and a carboxylic acid at the 3-position, making its precise synthesis and structural verification a critical step in the exploration of its therapeutic potential.

Synthetic Strategy: The Gould-Jacobs Reaction

A reliable method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid. For the synthesis of this compound, the logical starting materials would be 4-chloroaniline and diethyl 2-(ethoxymethylene)-3-oxobutanoate.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedure for preparing a sample of the synthesized this compound for spectroscopic analysis.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis synthesis Synthesize Compound via Gould-Jacobs Reaction purification Purify by Recrystallization synthesis->purification weigh Accurately Weigh 5-10 mg (NMR) 1-2 mg (IR, MS) purification->weigh ir Infrared (IR) Spectroscopy (ATR or KBr pellet) purification->ir dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) for NMR and MS weigh->dissolve nmr ¹H and ¹³C NMR Spectroscopy dissolve->nmr ms Mass Spectrometry (ESI-MS) dissolve->ms

Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Spectroscopic Elucidation of the Molecular Structure

The confirmation of the synthesized structure hinges on the careful analysis of data from multiple spectroscopic techniques. Each technique provides unique insights into the different components of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. Based on the structure of this compound and data from similar compounds, the following proton signals are expected:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~13.0Singlet (broad)1H
H4 (Quinoline)~8.8Singlet1H
H5 (Quinoline)~8.1Doublet1H
H7 (Quinoline)~7.8Doublet of doublets1H
H8 (Quinoline)~7.6Doublet1H
Methyl (-CH₃)~2.7Singlet3H

Comparative Analysis:

The ¹H NMR spectrum of a related compound, 7-bromo-2-chloro-6-methoxy-3-carboxylic acid, shows aromatic protons in the range of 7.71-8.81 ppm and a carboxylic acid proton as a broad singlet at 13.75 ppm.[2] This aligns with the expected chemical shifts for our target molecule. The downfield shift of the H4 proton is characteristic of its position adjacent to the nitrogen atom and the carboxylic acid group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are presented below:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~167
Quaternary Carbons (C2, C4a, C6, C8a)120 - 155
Tertiary Carbons (C3, C4, C5, C7, C8)120 - 140
Methyl (-CH₃)~20

Comparative Analysis:

For methyl 2-chloroquinoline-5-carboxylate, the carboxylate carbon appears at 166.4 ppm, and the aromatic carbons are observed between 124.2 and 150.7 ppm.[3] These values provide a strong reference for the expected chemical shifts in our target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300 - 2500Very Broad
C-H (Aromatic)3100 - 3000Sharp
C=O (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C and C=N (Aromatic)1600 - 1450Multiple Bands
C-Cl800 - 600Strong

Comparative Analysis:

The IR spectrum of 6-chloro-2-methylquinoline shows characteristic aromatic C-H and C=C/C=N stretching vibrations.[4] The addition of the carboxylic acid group in our target molecule is expected to introduce a very broad O-H stretch and a strong C=O stretch around 1700 cm⁻¹, which are hallmark features of a carboxylic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

  • Expected Molecular Ion (M⁺): For C₁₁H₈ClNO₂, the expected monoisotopic mass is approximately 221.02 g/mol .

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation: A common fragmentation pathway for quinoline carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[6]

Predicted Mass Spectrometry Data for C₁₁H₈ClNO₂: [7]

Adduct m/z
[M+H]⁺222.03163
[M+Na]⁺244.01357
[M-H]⁻220.01707

Conclusion

The structural confirmation of this compound can be confidently achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. By comparing the experimentally obtained data with the expected values derived from established spectroscopic principles and data from closely related compounds, researchers can unequivocally verify the identity and purity of their synthesized material. This rigorous analytical approach is indispensable for ensuring the integrity of subsequent biological evaluations and advancing the development of novel quinoline-based therapeutic agents.

References

A Researcher's Guide to Assessing the Target Selectivity of 6-Chloro-2-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the target selectivity of a novel compound is a cornerstone of preclinical evaluation. This guide provides an in-depth, technically focused framework for assessing the target selectivity of 6-Chloro-2-methylquinoline-3-carboxylic acid, a compound belonging to a class of molecules with demonstrated activity against protein kinases. Our approach is grounded in established experimental methodologies, offering a direct comparison with well-characterized kinase inhibitors to contextualize its selectivity profile.

The quinoline-3-carboxylic acid scaffold has emerged as a promising starting point for the development of kinase inhibitors. Published research indicates that derivatives of this core structure exhibit inhibitory activity against Protein Kinase CK2, a serine/threonine kinase implicated in a multitude of cellular processes and various disease states.[1][2][3][4][5] Furthermore, related quinoline derivatives have also been explored as potential tyrosine kinase inhibitors.[6] This dual potential necessitates a thorough and multi-faceted approach to elucidating the precise target engagement and selectivity of this compound.

This guide will navigate the essential experimental workflows, from broad-spectrum kinase profiling to cellular target engagement verification, providing the scientific rationale behind each step. We will utilize established, potent, and selective inhibitors as benchmarks for comparison: CX-4945 (Silmitasertib) , a clinical-stage inhibitor of Protein Kinase CK2[7][8][9][10], and Fedratinib , a selective JAK2 tyrosine kinase inhibitor.[11][12][13]

I. The Rationale for a Multi-Pronged Selectivity Assessment

A comprehensive understanding of a compound's selectivity cannot be gleaned from a single experiment. It requires a tiered approach that begins with a broad screen and progressively narrows down to specific, physiologically relevant interactions. This strategy is crucial for de-risking a compound for further development, as off-target effects are a primary cause of toxicity and clinical trial failure.

Our assessment is built on two pillars:

  • Biochemical Kinase Profiling: To determine the direct inhibitory activity of this compound against a diverse panel of kinases. This provides a quantitative measure of potency (e.g., IC50) against the intended target and potential off-targets.

  • Cellular Target Engagement: To confirm that the compound interacts with its intended target within a living cell. This is a critical validation step, as a compound's biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and efflux.

Below is a logical workflow for this comprehensive selectivity assessment.

Selectivity Assessment Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Data Interpretation & Comparison A Compound Synthesis & QC (this compound) B Broad Kinase Panel Screen (e.g., 200+ kinases) A->B Primary Screening C IC50 Determination for Hits (Dose-response curves) B->C Hit Confirmation G Comparative Analysis with CX-4945 (CK2i) & Fedratinib (JAK2i) C->G D Cell Line Selection (Expressing target kinases) E Cellular Thermal Shift Assay (CETSA) (Target Engagement Verification) D->E F Downstream Signaling Analysis (Western Blot for phospho-proteins) D->F E->G F->G H Selectivity Score Calculation G->H I Go/No-Go Decision for Further Development H->I

Caption: A logical workflow for assessing the target selectivity of a novel kinase inhibitor.

II. Experimental Protocols

A. Biochemical Kinase Profiling

The initial step is to perform a broad biochemical screen to identify the kinase or kinases that this compound interacts with. This is typically done using a large panel of purified recombinant kinases.

Protocol: High-Throughput Biochemical Kinase Selectivity Assay

  • Assay Principle: This protocol utilizes a radiometric assay, a gold-standard method for its sensitivity and direct measurement of kinase activity.[14][15][16] The assay measures the transfer of the γ-³³P phosphate from ATP to a specific peptide or protein substrate by the kinase.

  • Materials:

    • This compound, CX-4945, Fedratinib (dissolved in 100% DMSO).

    • Recombinant human kinases (e.g., from a commercial vendor like Reaction Biology or Carna Biosciences).

    • Kinase-specific peptide substrates.

    • [γ-³³P]ATP.

    • Assay buffer (typically contains a buffer like HEPES or MOPS, MgCl₂, DTT, and BSA).

    • 96- or 384-well plates.

    • Phosphocellulose filter mats or plates.

    • Scintillation counter.

  • Procedure:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • In the assay plate, add the assay buffer.

    • Add the test compound at a final concentration (e.g., 1 µM for single-point screening). For dose-response curves, perform serial dilutions.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (typically 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to a DMSO control.

    • For compounds showing significant inhibition, perform a dose-response experiment to determine the IC50 value.

B. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target in a cellular context.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heat treatment, which is expected to be higher in the presence of a binding compound.

  • Materials:

    • Cell line expressing the target kinase (e.g., a cancer cell line with high CK2 or JAK2 expression).

    • This compound, CX-4945, Fedratinib.

    • Cell culture medium and reagents.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (containing protease and phosphatase inhibitors).

    • PCR tubes or plates.

    • Thermal cycler.

    • Equipment for protein quantification (e.g., Western blotting apparatus).

    • Antibody specific to the target kinase.

  • Procedure:

    • Culture the selected cell line to ~80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) at the desired concentration for 1-2 hours.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes (e.g., from 40°C to 70°C in 2°C increments).

    • Cool the samples to room temperature.

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation.

    • Analyze the soluble fractions by Western blotting using an antibody against the target kinase.

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

III. Data Presentation and Comparative Analysis

Clear and concise data presentation is crucial for interpreting selectivity. The following tables provide templates for summarizing the experimental data.

Table 1: Biochemical Kinase Selectivity Profile

KinaseThis compound IC50 (nM)CX-4945 (Silmitasertib) IC50 (nM)Fedratinib IC50 (nM)
CK2α [Experimental Value]1>10,000
JAK2 [Experimental Value]>10,0003
PIM1[Experimental Value]46>10,000
CDK1[Experimental Value]56>10,000
FLT3[Experimental Value]3515
... (other kinases).........

Note: IC50 values for CX-4945 and Fedratinib are based on published data and serve as a reference.[7][12]

Table 2: Cellular Thermal Shift Assay (CETSA) Data

Target KinaseCell LineCompound (Concentration)ΔTm (°C)
CK2α [Cell Line Used]This compound (1 µM)[Experimental Value]
CK2α[Cell Line Used]CX-4945 (1 µM)[Expected positive shift]
JAK2 [Cell Line Used]This compound (1 µM)[Experimental Value]
JAK2[Cell Line Used]Fedratinib (1 µM)[Expected positive shift]

IV. Visualizing Signaling Pathways and Experimental Logic

Understanding the context of the target kinase within its signaling pathway is essential for designing downstream validation experiments.

A. Protein Kinase CK2 Signaling

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates and is involved in numerous signaling pathways, including PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin.[2][4][20][21][22] Its inhibition can therefore have widespread effects on cell survival, proliferation, and apoptosis.

CK2 Signaling Pathway cluster_0 Upstream Regulation (Constitutively Active) cluster_1 Downstream Signaling Pathways CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt/mTOR (Cell Survival, Proliferation) CK2->PI3K_Akt Phosphorylates & Activates NFkB NF-κB (Inflammation, Survival) CK2->NFkB Phosphorylates & Activates Wnt Wnt/β-catenin (Development, Proliferation) CK2->Wnt Phosphorylates & Activates JAK_STAT JAK/STAT (Cytokine Signaling) CK2->JAK_STAT Phosphorylates & Activates Inhibitor This compound CX-4945 Inhibitor->CK2

Caption: Simplified diagram of key signaling pathways regulated by Protein Kinase CK2.

B. JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mechanism for transducing signals from cytokines and growth factors, playing a critical role in immunity, hematopoiesis, and cell proliferation.[1][3][6][23][24]

JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (e.g., JAK2) Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Modulates Inhibitor Fedratinib (JAK2 Inhibitor) Inhibitor->JAK

References

Comparative Analysis of the Antiproliferative Effects of Different Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with significant biological activities.[1][2] Among these, quinoline carboxylic acids have garnered substantial attention for their potent antiproliferative effects, making them a fertile ground for the development of novel anticancer therapeutics.[1][2][3] This guide provides a detailed comparative analysis of various quinoline carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Introduction: The Quinoline Carboxylic Acid Scaffold in Oncology

Quinoline and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The addition of a carboxylic acid group to the quinoline ring system has proven to be a critical modification, often enhancing the compound's interaction with biological targets and influencing its overall antiproliferative profile.[4][5] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, interference with DNA replication, and modulation of critical signaling pathways.[2][5][6][7]

This guide will focus on a comparative analysis of different classes of quinoline carboxylic acids, highlighting how subtle structural modifications can lead to significant differences in their biological activity and therapeutic potential.

Mechanisms of Antiproliferative Action

The anticancer activity of quinoline carboxylic acids is not attributed to a single mechanism but rather a spectrum of actions that disrupt cancer cell proliferation and survival. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Enzyme Inhibition: A Primary Target

A significant number of quinoline carboxylic acids owe their antiproliferative effects to the inhibition of specific enzymes that are vital for cancer cell growth.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain quinoline-4-carboxylic acids are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][8] Cancer cells, with their high rate of proliferation, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. By blocking DHODH, these compounds deplete the pyrimidine pool, leading to an arrest of cell growth.[5] A notable example is Brequinar, a quinoline-4-carboxylic acid derivative that has been studied for its potent DHODH inhibition.[4][8] Structure-activity relationship (SAR) studies have identified three critical regions for DHODH inhibition: a bulky hydrophobic substituent at the C(2) position, the essential carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring.[4]

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription.[5] Several quinoline derivatives have been shown to target these enzymes.[6][7][9][10][11][12] They can act as "poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately, cell death.[5][13] The carboxylic acid group at the C-3 position is often essential for this activity.[5]

  • Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase, is often upregulated in various human cancers and plays a role in promoting cell development and apoptosis.[6] Certain quinoline derivatives, particularly those with an 8-hydroxyquinoline-7-carboxylic acid moiety, have been identified as inhibitors of Pim-1 kinase.[6]

DNA Intercalation

Some quinoline derivatives can exert their antiproliferative effects by intercalating into the DNA double helix.[6][13][14] This physical insertion between base pairs can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] This mechanism is a hallmark of several established anticancer drugs.

Modulation of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[15][16][17][18][19] While direct targeting of this pathway by quinoline carboxylic acids is an area of ongoing research, the downstream effects of enzyme inhibition by these compounds can indirectly impact this and other crucial signaling networks.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cancer cell growth and survival.

Comparative Antiproliferative Activity: A Data-Driven Analysis

The antiproliferative efficacy of quinoline carboxylic acids is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative compounds, categorized by their primary mechanism of action.

Table 1: Quinoline-4-Carboxylic Acids as DHODH Inhibitors
CompoundR1 SubstituentR2 SubstituentDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[8]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[8]
Brequinar --7.30 ± 0.00310.679 ± 0.19-[8]
Table 2: Antiproliferative Activity of Various Quinoline Carboxylic Acids
Compound ClassCancer Cell LineIC50 / GI50 (µM)Key FindingsReference(s)
Quinoline-2-carboxylic acidMCF7 (Breast)Notable ActivityExhibited significant cytotoxicity.[20][21][22]
Quinoline-2-carboxylic acidHELA (Cervical)Significant CytotoxicityWas the only quinoline derivative tested with significant cytotoxicity on this cell line.[21][22]
Quinoline-3-carboxylic acidMCF7 (Breast)Remarkable Growth InhibitionShowed potent antiproliferative effects.[21][22][23][24][25]
Quinoline-4-carboxylic acidMCF7 (Breast)Remarkable Growth InhibitionDemonstrated strong antiproliferative activity.[20][21][22][26]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reductionPotent inhibitor of h-TNAP, showing maximum growth reduction.[26]
Quinoline-5,8-dionesP388 (Leukemia)Comparable to CisplatinShowed antiproliferative activity comparable to a standard chemotherapy drug.[27]
Styrylquinolinecarboxylic acidsP388 (Leukemia)Comparable to CisplatinAlso demonstrated significant antiproliferative effects.[27]
N-amidino-substituted benzimidazo[1,2-α]quinoline derivativeSW620 (Colorectal)1.2 ± 0.5Exerted highly selective cytostatic activity.[28]
N-amidino-substituted benzimidazo[1,2-α]quinoline derivativeHCT 116 (Colorectal)2.5 ± 0.9Inhibited colon cancer cell growth in a dose-dependent manner.[28]

Data presented as IC50 or GI50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: Assessing Antiproliferative Effects

The evaluation of the antiproliferative activity of novel compounds is a critical step in drug discovery. The MTT assay is a widely used, reliable, and reproducible colorimetric method for this purpose.[29][30][31]

The MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[29][30] This reduction is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[29][30][32]

Workflow Diagram:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of quinoline carboxylic acids Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Measurement Analysis Data Analysis: Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (typically >90%).[33]

    • Dilute the cell suspension to the optimal seeding density, which should be predetermined for each cell line.[33]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cell-free" blanks (medium only) for background absorbance correction.[31]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[31]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline carboxylic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.[33]

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (cells treated with the same concentration of the solvent) and an untreated control (cells in fresh medium only).[31]

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[33]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[29]

    • Following the treatment incubation, add 10-20 µL of the MTT solution to each well.[32]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[31][32]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[31]

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[29][32]

    • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[29]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[29][32]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion and Future Directions

Quinoline carboxylic acids represent a highly versatile and promising class of compounds in the realm of anticancer drug discovery. Their diverse mechanisms of action, including enzyme inhibition and DNA intercalation, provide multiple avenues for therapeutic intervention. The comparative analysis presented in this guide highlights the importance of structure-activity relationships, where minor chemical modifications can significantly impact antiproliferative potency and selectivity.

Future research in this area should focus on:

  • Rational Design of Novel Derivatives: Leveraging the existing SAR data to design and synthesize novel quinoline carboxylic acids with improved efficacy and reduced off-target effects.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their anticancer effects.

  • Combination Therapies: Exploring the synergistic effects of quinoline carboxylic acids with existing chemotherapeutic agents to overcome drug resistance and enhance treatment outcomes.

  • In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to evaluate their in vivo anticancer activity, pharmacokinetics, and toxicity profiles.

The continued exploration of the chemical space around the quinoline carboxylic acid scaffold holds immense potential for the development of the next generation of targeted and effective cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Chloro-2-methylquinoline-3-carboxylic acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-2-methylquinoline-3-carboxylic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an essential framework for handling this compound, grounded in the principles of risk mitigation and laboratory best practices. Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why each procedural step is critical, ensuring a self-validating system of safety for you and your team.

Immediate Hazard Assessment: Understanding the Risks

This compound (C₁₁H₈ClNO₂) is a solid organic compound. Based on available safety data, it is classified as hazardous.[1] The primary risks associated with this chemical are:

  • Acute Oral Toxicity (Harmful): It is harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[1]

Furthermore, quinoline derivatives, the chemical family to which this compound belongs, carry broader warnings. Some are suspected of causing genetic defects and may even be carcinogenic.[3][4][5] While this specific compound may not have a full toxicological profile, a cautious approach mandates treating it with the appropriate level of respect.

The Core Directive: A Hierarchy of Controls

Before we even consider Personal Protective Equipment (PPE), we must apply the hierarchy of controls. This foundational principle of industrial hygiene prioritizes the most effective and reliable safety measures. PPE, while essential, is always the last line of defense.

Hierarchy_of_Controls cluster_0 The Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, our most critical engineering control is the certified chemical fume hood . All operations that involve handling the solid powder or preparing solutions must be conducted within a fume hood to mitigate the risk of inhaling dust or vapors.[6]

Personal Protective Equipment: Your Final Barrier

PPE selection must be deliberate and task-specific. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles AND face shield.[7][8]Two pairs of nitrile gloves ("double-gloving").[9]Full-sleeved laboratory coat.[6]Required: N95-rated (or higher) particulate respirator.[9][10]
Preparing Solutions Chemical splash goggles.[11]Chemical-resistant gloves (nitrile is suitable for incidental contact).[6][8]Full-sleeved laboratory coat.Recommended: If not in a fume hood, an air-purifying respirator with organic vapor cartridges.[4][7]
Running Reactions/Transfers Chemical splash goggles.Chemical-resistant gloves.Full-sleeved laboratory coat.Not typically required if conducted entirely within a closed system or fume hood.
Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[9][12] A face shield is added when handling the powder as an extra precaution against accidental splashes to the face.[8]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental splashes of many organic substances.[6][8] The practice of "double-gloving" when handling potent solids minimizes the risk of exposure should the outer glove become contaminated or torn.[9] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.[4]

  • Body Protection: A full-sleeved lab coat protects your skin and personal clothing from contamination.[6] Ensure it is fully buttoned. Full-length pants and closed-toe shoes are mandatory to prevent any skin exposure.[7]

  • Respiratory Protection: The primary hazard from the solid form is inhalation of fine dust particles.[11] An N95 respirator effectively filters these particulates. This is a critical precaution because the respiratory system provides a direct route for chemical entry into the bloodstream.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for weighing the solid compound and preparing a solution.

Part 1: Preparation and Area Setup
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.

  • Don Initial PPE: Before entering the designated handling area, put on your lab coat, chemical splash goggles, and a single pair of nitrile gloves.[6][12]

  • Prepare the Work Surface: Cover the work surface inside the fume hood with absorbent, plastic-backed paper. This will contain minor spills and simplify cleanup.

  • Assemble Equipment: Place all necessary equipment (balance, weigh boats, spatulas, glassware, solvents) inside the fume hood.

  • Prepare Waste Container: Have a clearly labeled hazardous waste container ready inside the hood for all solid waste (e.g., used weigh boats, contaminated wipes, gloves).[6]

Part 2: Handling the Solid Compound
  • Don Additional PPE: Before opening the chemical container, don your N95 respirator and a second pair of nitrile gloves over the first.

  • Weighing: Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating airborne dust.

  • Close Primary Container: Immediately and securely close the main chemical container.

Part 3: Preparing the Solution
  • Add Solvent: Slowly add the solid to your chosen solvent in the flask. Do not add solvent to the solid to prevent splashing.

  • Dissolution: Gently swirl or stir the solution until the solid is fully dissolved. If heating is required, use a heating mantle, not an open flame.[6]

Part 4: Cleanup and PPE Removal
  • Initial Decontamination: Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-dampened towel. Dispose of the towel in the designated solid waste container.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.[4]

  • Exit the Immediate Area: Step away from the fume hood.

  • Remove Respirator and Goggles: Remove your N95 respirator and goggles.

  • Remove Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[8]

Disposal and Emergency Plans

Waste Disposal
  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent paper, must be placed in a sealed, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, labeled "Halogenated Organic Waste" container.[6] Because the compound contains chlorine, it must not be mixed with non-halogenated waste streams.

  • NEVER pour this chemical or solutions containing it down the drain. [10] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if it is safe to do so.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][13]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

  • Spill: For a small spill, ensure the area is well-ventilated (fume hood). Wearing your full PPE, carefully sweep up the solid material and place it in the hazardous waste container.[11][13] Clean the area with an appropriate solvent. For large spills, evacuate the area and contact your institution's EHS team immediately.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methylquinoline-3-carboxylic acid
Reactant of Route 2
6-Chloro-2-methylquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.